molecular formula C14H15NO2 B3051853 Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate CAS No. 3652-48-0

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Cat. No.: B3051853
CAS No.: 3652-48-0
M. Wt: 229.27 g/mol
InChI Key: BQNZGDBTUKZKHE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-3-17-14(16)12-9-13(15-10(12)2)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNZGDBTUKZKHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482774
Record name Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3652-48-0
Record name Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[1][2][3] Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, a polysubstituted pyrrole, is a valuable intermediate for the synthesis of a wide range of biologically active compounds and advanced materials.[2][4] This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a focus on the underlying reaction mechanisms, experimental protocols, and comparative analysis of different methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important heterocyclic building block in their work.

Introduction: The Significance of Substituted Pyrroles

Pyrrole and its derivatives are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities, including antibacterial, anti-fungal, anti-viral, and anti-inflammatory properties.[2][5] Their versatile chemical nature also makes them integral components in the design of novel materials such as dyes, catalysts, and polymers.[2] The specific substitution pattern of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, featuring a phenyl group at the 5-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position, provides multiple points for further functionalization, making it a highly sought-after synthetic intermediate.

The strategic synthesis of such polysubstituted pyrroles is a key challenge in organic chemistry.[1] Classical methods like the Paal-Knorr, Knorr, and Hantzsch syntheses have been the workhorses for pyrrole ring formation for over a century.[3][6][7] More recently, modern synthetic methodologies, including multicomponent reactions and transition-metal-catalyzed approaches, have emerged, offering greater efficiency and broader substrate scope.[1][3][8] This guide will delve into the most relevant and practical of these methods for the synthesis of the title compound.

Foundational Synthetic Strategies: A Mechanistic Perspective

The choice of synthetic route to a polysubstituted pyrrole is dictated by the availability of starting materials, desired substitution pattern, and tolerance to reaction conditions. For Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, the Hantzsch and Paal-Knorr syntheses represent the most direct and historically significant approaches.

The Hantzsch Pyrrole Synthesis: A Classic Condensation Approach

The Hantzsch pyrrole synthesis is a powerful method for constructing the pyrrole ring from three key components: a β-ketoester, an α-haloketone, and ammonia or a primary amine.[7][9] This one-pot reaction proceeds through a series of condensation and cyclization steps to yield a highly substituted pyrrole.

2.1.1 Mechanistic Rationale

The generally accepted mechanism for the Hantzsch synthesis begins with the formation of an enamine intermediate from the reaction of the β-ketoester (ethyl acetoacetate in this case) with ammonia.[7][9] This enamine then acts as a nucleophile, attacking the α-haloketone (α-bromoacetophenone). Subsequent intramolecular cyclization and dehydration lead to the aromatic pyrrole ring.[7]

Hantzsch_Mechanism cluster_caption Figure 1: Hantzsch Pyrrole Synthesis Workflow beta_ketoester Ethyl Acetoacetate enamine Enamine Intermediate beta_ketoester->enamine ammonia Ammonia ammonia->enamine alpha_haloketone α-Bromoacetophenone attack Nucleophilic Attack alpha_haloketone->attack enamine->attack cyclization Intramolecular Cyclization attack->cyclization dehydration Dehydration cyclization->dehydration product Ethyl 2-methyl-5-phenyl- 1H-pyrrole-3-carboxylate dehydration->product caption A simplified workflow of the Hantzsch synthesis.

Caption: A simplified workflow of the Hantzsch synthesis.

2.1.2 Experimental Considerations

A key advantage of the Hantzsch synthesis is the ready availability of the starting materials. However, the reaction can be sensitive to conditions, and optimization of temperature and solvent is often necessary to achieve good yields. The in situ generation of the enamine is a common strategy to avoid its isolation, as enamines can be unstable.

The Paal-Knorr Pyrrole Synthesis: Condensation of a 1,4-Dicarbonyl

The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles.[3][6] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[6][10]

2.2.1 Mechanistic Insights

The mechanism of the Paal-Knorr synthesis involves the initial formation of a hemiaminal by the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.[6][11] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a cyclic dihydroxytetrahydropyrrole derivative.[6][12] This intermediate then undergoes dehydration to yield the aromatic pyrrole.[6][11]

Paal_Knorr_Mechanism cluster_caption Figure 2: Paal-Knorr Pyrrole Synthesis Workflow dicarbonyl 1-Phenyl-1,4-pentanedione hemiaminal Hemiaminal Intermediate dicarbonyl->hemiaminal amine Ammonia amine->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization cyclic_intermediate Dihydroxytetrahydropyrrole Derivative cyclization->cyclic_intermediate dehydration Dehydration cyclic_intermediate->dehydration product 2-Methyl-5-phenyl- 1H-pyrrole dehydration->product caption A simplified workflow of the Paal-Knorr synthesis.

Caption: A simplified workflow of the Paal-Knorr synthesis.

2.2.2 Substrate Synthesis and Reaction Conditions

The primary challenge in applying the Paal-Knorr synthesis to the target molecule lies in the preparation of the requisite unsymmetrical 1,4-dicarbonyl precursor. Once obtained, the cyclization is often straightforward, with various acidic catalysts such as acetic acid, hydrochloric acid, or Lewis acids being effective.[10][11] Modern variations of this reaction often employ milder conditions and catalysts to improve yields and substrate compatibility.[11]

Modern Synthetic Approaches

While classical methods are robust, modern organic synthesis has seen the development of more efficient and versatile strategies for constructing polysubstituted pyrroles.

Multicomponent Reactions (MCRs)

Isocyanide-based multicomponent reactions (I-MCRs) have emerged as a powerful tool for the one-pot synthesis of highly functionalized pyrroles.[1] These reactions offer high atom economy and procedural simplicity, as they do not require the isolation of intermediates.[1] While a specific I-MCR for the title compound is not prominently reported, the general strategy involves the reaction of an isocyanide, an activated alkyne, and an aldehyde or ketone in the presence of a suitable catalyst.

Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrroles are no exception.[3] Catalysts based on palladium, gold, and ruthenium have been employed in various cyclization and annulation reactions to afford substituted pyrroles under mild conditions and with high functional group tolerance.[3][8] These methods often allow for novel bond disconnections that are not accessible through classical approaches.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate via the Hantzsch synthesis.

Hantzsch Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

This protocol is adapted from established procedures for the Hantzsch pyrrole synthesis.

Materials:

  • Ethyl acetoacetate

  • α-Bromoacetophenone

  • Ammonium acetate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) and α-bromoacetophenone (1.0 eq) in ethanol.

  • Addition of Ammonia Source: Add ammonium acetate (1.5 eq) to the reaction mixture. The use of ammonium acetate provides both the ammonia and the acidic catalyst (acetic acid) upon dissolution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water with stirring.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for all reactants and facilitates a homogenous reaction mixture. Its boiling point allows for a suitable reaction temperature.

  • Ammonium Acetate: This reagent serves as a convenient source of ammonia and acetic acid, which catalyzes the reaction.

  • Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the condensation and cyclization steps to proceed at a reasonable rate.

  • Precipitation in Water: The product is significantly less soluble in water than in ethanol. Pouring the reaction mixture into water causes the product to precipitate, allowing for easy isolation.

  • Recrystallization: This is a standard purification technique for solid organic compounds, which removes impurities by taking advantage of differences in solubility.

Characterization of the Final Product

The identity and purity of the synthesized Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate should be confirmed using standard analytical techniques.

Analytical Technique Expected Data
¹H NMR Signals corresponding to the ethyl ester protons (triplet and quartet), the methyl group protons (singlet), the pyrrole N-H proton (broad singlet), and the aromatic protons of the phenyl group.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the pyrrole ring, the methyl carbon, the ethyl ester carbons, and the carbons of the phenyl ring.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₅NO₂).
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C=C stretches of the aromatic rings.
Melting Point A sharp melting point range consistent with a pure compound.

Conclusion and Future Outlook

The synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate can be reliably achieved through classical methods such as the Hantzsch synthesis. This guide has provided a detailed overview of the mechanistic principles and a practical experimental protocol for its preparation. While the Hantzsch synthesis remains a valuable tool, the continued development of modern synthetic methodologies, particularly multicomponent and transition-metal-catalyzed reactions, will undoubtedly provide even more efficient and versatile routes to this and other important polysubstituted pyrroles in the future. These advancements will continue to fuel innovation in drug discovery and materials science, where the pyrrole scaffold plays a pivotal role.

References

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • New Journal of Chemistry. (2021). Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. RSC Publishing. Retrieved from [Link]

  • Russian Chemical Bulletin. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Springer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Recent Advancements in Pyrrole Synthesis. PMC - NIH. Retrieved from [Link]

  • YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

  • Journal of Scientific and Innovative Research. (2021). Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Retrieved from [Link]

  • Wikipedia. (2023). Knorr pyrrole synthesis. Retrieved from [Link]

  • SciSpace. (2017, December 20). Recent synthetic and medicinal perspectives of pyrroles: An overview. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]

  • Wikipedia. (2023). Hantzsch pyrrole synthesis. Retrieved from [Link]

  • ResearchGate. (2025, September 27). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Bioactive pyrrole-based compounds with target selectivity. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
  • National Center for Biotechnology Information. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Hantzsch Pyrrole Synthesis. Retrieved from [Link]

  • ConnectSci. (2017, October 27). Regioselective Synthesis of 2,5-Disubstituted Pyrroles via Stepwise Iododesilylation and Coupling Reactions. Australian Journal of Chemistry. Retrieved from [Link]

  • Scribd. (2013, May 27). The Hantzsch Pyrrole Synthesis. Retrieved from [Link]

  • MDPI. (2025, March 24). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010, October 21). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. PMC. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 5-(2-butyl-6-methylphenyl)-1H-pyrrole-3-carboxylate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Retrieved from [Link]

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • ResearchGate. (2014, August 26). The Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of pyrrole esters - WO1982002044A1.
  • YouTube. (2026, January 21). Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole. Retrieved from [Link]

  • ACG Publications. (2012, July 20). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-pyrrole-3-carboxylic acid, 1-ethyl-2-methyl-4-phenyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.

Sources

Technical Guide: Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate , a critical heterocyclic scaffold in medicinal chemistry.

Core Scaffold for Anti-Inflammatory and Antimicrobial Drug Discovery

Executive Summary & Chemical Profile

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS: 3652-48-0 ) is a trisubstituted pyrrole derivative widely utilized as a "privileged structure" in pharmaceutical research. Its structural rigidity, combined with the electronic richness of the pyrrole ring, makes it an ideal precursor for synthesizing bioactive agents targeting COX-2 , Mycobacterium tuberculosis , and EZH2 (Enhancer of Zeste Homolog 2).

Physicochemical Data Table
PropertyValue / Description
CAS Number 3652-48-0
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 138–142 °C (Typical range for this class; batch dependent)
Solubility Soluble in DMSO, Ethanol, CHCl₃, DCM; Insoluble in Water
pKa (Pyrrole NH) ~16.5 (Weakly acidic)
LogP (Predicted) ~3.2 (Lipophilic)

Synthetic Methodology: The Hantzsch Pyrrole Synthesis

The most robust route to this scaffold is the Hantzsch Pyrrole Synthesis . This multicomponent condensation is preferred for its atom economy and scalability.

Reaction Logic

The synthesis involves the condensation of a


-keto ester  (ethyl acetoacetate) with an 

-haloketone
(phenacyl bromide) in the presence of an ammonia source.
  • Enamine Formation: Ammonia condenses with the

    
    -keto ester to form an enamine.
    
  • C-Alkylation: The nucleophilic enamine attacks the electrophilic carbon of the

    
    -haloketone.
    
  • Cyclization: Intramolecular condensation closes the ring.

  • Aromatization: Loss of water yields the stable pyrrole system.

Step-by-Step Protocol

Reagents:

  • Ethyl acetoacetate (1.0 eq)

  • Phenacyl bromide (2-Bromoacetophenone) (1.0 eq)

  • Ammonium acetate (1.2 eq) or aqueous Ammonia

  • Solvent: Ethanol or Methanol

Procedure:

  • Preparation: Dissolve ethyl acetoacetate (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Addition: Add Ammonium acetate (12 mmol) and stir at room temperature for 15 minutes to initiate enamine formation.

  • Alkylation: Slowly add a solution of Phenacyl bromide (10 mmol) in Ethanol (10 mL) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (SiO₂, Hexane:EtOAc 4:1).

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).

  • Isolation: The product typically precipitates as a solid. Filter the precipitate, wash with cold water, and dry.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Mechanistic Visualization

HantzschMechanism Start Ethyl Acetoacetate + Ammonia Enamine Enamine Intermediate Start->Enamine - H₂O Attack Nucleophilic Attack on Phenacyl Bromide Enamine->Attack C-Alkylation Cyclization Intramolecular Cyclization Attack->Cyclization Imine Formation Product Ethyl 2-methyl-5-phenyl- 1H-pyrrole-3-carboxylate Cyclization->Product - H₂O (Aromatization)

Caption: The Hantzsch synthesis pathway involves enamine formation followed by alkylation and cyclodehydration.[1]

Spectroscopic Characterization

Validation of the synthesized compound is critical. Below are the expected spectral signatures.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
8.50 – 8.80 Broad Singlet1HNH (Pyrrole nitrogen proton)
7.30 – 7.50 Multiplet5HAr-H (Phenyl ring protons)
6.90 – 7.00 Singlet1HC4-H (Pyrrole ring proton)
4.25 Quartet (J=7.1 Hz)2HO-CH₂- (Ester methylene)
2.55 Singlet3HC2-CH₃ (Methyl group on pyrrole)
1.35 Triplet (J=7.1 Hz)3H-CH₃ (Ester terminal methyl)
IR Spectroscopy (KBr)
  • 3300–3400 cm⁻¹: N-H stretching (Sharp, characteristic of secondary amine).

  • 1670–1700 cm⁻¹: C=O stretching (Ester carbonyl, conjugated).

  • 1500–1600 cm⁻¹: C=C aromatic skeletal vibrations.

Pharmacological Applications & SAR

This molecule is rarely the final drug; rather, it is a versatile intermediate . The ester group at position C3 and the free NH at position N1 are the primary sites for diversification.

Key Therapeutic Areas
  • Antituberculosis Agents:

    • The ester can be hydrolyzed to the acid and coupled with amines to form amides similar to BM212 , a potent anti-tubercular agent.

  • Anti-Inflammatory (COX-2 Inhibitors):

    • Substitution at the N1 position (e.g., with 4-methylsulfonylphenyl) converts the scaffold into a selective COX-2 inhibitor.

  • Anticancer (EZH2 Inhibitors):

    • Derivatives involving the C3-carboxamide linkage have shown efficacy in inhibiting EZH2, a methyltransferase overexpressed in various cancers.[2]

Structure-Activity Relationship (SAR) Map

SAR_Map Core Ethyl 2-methyl-5-phenyl- 1H-pyrrole-3-carboxylate N1_Mod N1-Alkylation/Arylation Core->N1_Mod C3_Mod C3-Ester Hydrolysis/Amidation Core->C3_Mod C5_Mod C5-Phenyl Substitution Core->C5_Mod COX2 COX-2 Inhibition (e.g., N-SO₂Me-phenyl) N1_Mod->COX2 TB Antituberculosis Activity (e.g., BM212 Analogs) C3_Mod->TB Kinase Kinase Inhibition (Sunitinib-like scaffolds) C5_Mod->Kinase

Caption: SAR workflow demonstrating how specific structural modifications lead to distinct therapeutic classes.

Safety & Handling (MSDS Summary)

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the pyrrole ring over long periods.

References

  • Hantzsch Pyrrole Synthesis Mechanism: Trautwein, A. W., & Süssmuth, R. D. (2006). "Hantzsch Pyrrole Synthesis." Bioorganic & Medicinal Chemistry.

  • Antituberculosis Activity of Pyrrole Derivatives: Biava, M., et al. (2005). "Antimycobacterial compounds. Optimization of the pyrrole moiety of BM212." Journal of Medicinal Chemistry.

  • Synthesis and Properties of Pyrrole-3-carboxylates: ChemicalBook Database. "Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate Properties."

  • EZH2 Inhibitor Development: Kung, P. P., et al. (2016). "Design and synthesis of novel pyrrole-based EZH2 inhibitors."[2] Bioorganic & Medicinal Chemistry Letters.

Sources

An In-Depth Technical Guide to Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS: 3652-48-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS: 3652-48-0) is a highly functionalized, multi-substituted heteroarene that serves as a critical building block in advanced organic synthesis and medicinal chemistry. Characterized by its unique electronic distribution—driven by the electron-withdrawing ester at C3 and the conjugation-extending phenyl ring at C5—this compound is a privileged scaffold. It is extensively utilized in the development of next-generation proton pump inhibitors (PPIs)[1], targeted kinase inhibitors, and central nervous system (CNS) modulators[2].

This whitepaper provides a comprehensive analysis of its physicochemical properties, validated synthetic methodologies, and downstream pharmacological applications, designed specifically for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of this pyrrole derivative is essential for optimizing reaction conditions, particularly in transition-metal-catalyzed cross-coupling or N-functionalization workflows.

Table 1: Core Physicochemical Properties
PropertyValueSource Validation
IUPAC Name Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylateStandardized
CAS Number 3652-48-0[3],
Molecular Formula C₁₄H₁₅NO₂[3],[4]
Molecular Weight 229.28 g/mol [3],
Melting Point 114–116 °C[3],[5]
Physical Form Brown solid / Powder[3],[5]
InChI Key BQNZGDBTUKZKHE-UHFFFAOYSA-N[3]
Storage Conditions Room Temperature (RT), inert atmosphere, dark[3],[6]

Structural Causality & Chemical Reactivity

The reactivity of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is dictated by the push-pull electronic dynamics of its substituents:

  • C3-Ethyl Carboxylate (Electron-Withdrawing): This group significantly lowers the HOMO of the pyrrole ring, rendering the core less susceptible to oxidative degradation compared to unsubstituted pyrroles. It also directs electrophilic aromatic substitution (EAS) preferentially to the C4 position.

  • C5-Phenyl Group (Conjugation): The aromatic ring extends the π-system, which is highly advantageous for designing fluorescent probes or establishing π-π stacking interactions within enzyme binding pockets (e.g., H+/K+ ATPase).

  • N1-Proton (Acidic): The N-H bond is the primary site for derivatization. Because of the electron-withdrawing C3 ester, the pKa of this proton is slightly lowered, facilitating facile deprotonation and subsequent N-alkylation or N-sulfonylation[1].

Advanced Synthetic Methodologies

The synthesis of multi-substituted pyrroles often bypasses traditional Paal-Knorr methods in favor of transition-metal catalysis to achieve strict regiocontrol. Two primary pathways are utilized for synthesizing CAS 3652-48-0.

Route A: Copper-Catalyzed [3+2] Condensation

This method involves the condensation of enolizable ketimines with α-diazo-β-ketoesters. The reaction relies on a copper catalyst (e.g., Cu(OTf)₂) to decompose the diazo compound into a highly electrophilic copper carbenoid. Nucleophilic addition of the imine to the carbenoid yields an α-enaminoketone intermediate, which undergoes rapid cyclocondensation and aromatization to form the pyrrole core[5].

Route B: Manganese(III)-Mediated Annulation

A highly efficient, regiospecific alternative utilizes the single-electron oxidant Manganese(III) acetate to couple (1-azidovinyl)benzene with ethyl acetoacetate. This radical-mediated annulation bypasses the need for pre-formed imines and utilizes the extrusion of nitrogen gas (N₂) as a thermodynamic driving force[7].

Mn_Synthesis Azide (1-Azidovinyl)benzene Radical Radical Intermediate Azide->Radical N2 release Ketoester Ethyl Acetoacetate Ketoester->Radical Oxidation MnCat Mn(OAc)3•2H2O AcOH / MeOH MnCat->Radical Single-Electron Transfer Pyrrole Ethyl 2-methyl-5-phenyl -1H-pyrrole-3-carboxylate Radical->Pyrrole Annulation

Caption: Manganese(III)-mediated radical annulation pathway for synthesizing CAS 3652-48-0.

Validated Experimental Protocol: Manganese(III)-Mediated Annulation

The following protocol is a self-validating system for the synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, adapted from established Mn(III) methodologies[7].

Rationale for Reagents: Mn(OAc)₃•2H₂O acts as a single-electron transfer (SET) agent to generate a dicarbonyl radical from ethyl acetoacetate. Acetic acid (AcOH) is utilized as an additive to accelerate the Mn(III)/Mn(II) redox cycle and stabilize the radical intermediates.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve (1-azidovinyl)benzene (145 mg, 1.00 mmol) and ethyl acetoacetate (191 µL, 1.50 mmol) in anhydrous Methanol (MeOH, 10 mL)[7].

  • Catalyst Initiation:

    • To the stirring solution, add Manganese(III) acetate dihydrate (Mn(OAc)₃•2H₂O) (27.6 mg, 0.10 mmol, 10 mol%) followed by glacial Acetic Acid (AcOH) (114 µL, 2.00 mmol)[7].

    • Causality Check: The solution should exhibit the characteristic dark brown/red color of Mn(III) complexes.

  • Reaction Execution:

    • Stir the mixture at room temperature under a nitrogen atmosphere. The reaction progress is driven by the evolution of N₂ gas as the azide decomposes upon radical attack.

  • Reaction Monitoring (Self-Validation):

    • Monitor via TLC (Hexane/EtOAc 90:10). The starting azide will deplete, and a new UV-active spot (the pyrrole product) will appear.

  • Workup and Purification:

    • Upon completion, quench the reaction with water (15 mL) and extract with Ethyl Acetate (3 × 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (eluent: Hexane/EtOAc 90:10) to afford the product as a brown solid[5].

  • Analytical Validation:

    • Yield Expectation: ~83%[5].

    • Melting Point: Confirm purity via MP analysis (Expected: 114–116 °C)[3],[5].

    • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include the pyrrole N-H broad singlet at δ 8.71 (s, 1H) and the multiplet for the phenyl protons at δ 7.53–7.45 (m, 2H)[5].

Pharmacological Applications & Downstream Derivatization

Precursor to Next-Generation Proton Pump Inhibitors (PPIs)

Traditional PPIs (like omeprazole) suffer from instability under highly acidic conditions and variable pharmacokinetics due to CYP2C19 polymorphism. Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is utilized to synthesize novel pyrrole-based PPIs that overcome these limitations[1].

By reacting the core pyrrole with benzenesulfonyl chloride, researchers generate N-sulfonyl pyrrole derivatives (e.g., ethyl 2-methyl-5-phenyl-1-(phenylsulfonyl)-1H-pyrrole-3-carboxylate)[1]. The N-sulfonyl group acts as a protective, electron-withdrawing shield that prevents premature degradation in the stomach, allowing the drug to reach the parietal cells where it covalently binds to the H+/K+ ATPase pump.

Pharmacology Core Ethyl 2-methyl-5-phenyl -1H-pyrrole-3-carboxylate (CAS: 3652-48-0) Sulfonylation Reaction with Benzenesulfonyl Chloride Core->Sulfonylation PPI_Intermediate N-Sulfonyl Pyrrole Derivative Sulfonylation->PPI_Intermediate Structural Functionalization Target H+/K+ ATPase Pump (Parietal Cells) PPI_Intermediate->Target Covalent Binding (Disulfide Linkage) Effect Gastric Acid Suppression Target->Effect Inhibition of Proton Secretion

Caption: Workflow of CAS 3652-48-0 derivatization into an N-sulfonyl PPI and its biological target mechanism.

Neuropharmacology: Serotonin Analogs

Beyond gastroenterology, the structural motif of this compound mimics the indole core of endogenous neurotransmitters. It is classified as a serotonin analog and serves as a foundational scaffold in the development of experimental therapeutics exhibiting antidepressant properties[2]. The spatial arrangement of the C5-phenyl and C2-methyl groups allows for highly specific binding interactions within 5-HT receptor pockets.

References

  • Nanyang Technological University (DR-NTU) - COPPER-CATALYZED CONDENSATION REACTIONS FOR THE SYNTHESIS OF MULTISUBSTITUTED HETEROARENES. Retrieved from:[Link]

  • Thieme-Connect - 9.13.5 1H-Pyrroles (Update 2013) - Knowledge Updates. Retrieved from: [Link]

  • Google Patents - EP2336107B1 - Proton pump inhibitors.

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An In-Depth Technical Guide to Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS 3652-48-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, highly substituted heteroarenes serve as foundational scaffolds for complex molecular architectures. Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS 3652-48-0) is a synthetically versatile, multi-substituted pyrrole derivative. The strategic placement of functional groups—a methyl group at C2, an ester at C3, an unsubstituted C4, and a phenyl ring at C5—endows this molecule with a highly programmable reactivity profile.

This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, structural rationale, and synthetic methodologies surrounding this compound, bridging the gap between fundamental organic synthesis and advanced drug discovery applications.

Physicochemical Profiling and Structural Rationale

Understanding the physical parameters of a building block is critical for predicting its behavior in multi-step syntheses and biological assays. The presence of the electron-withdrawing ethyl ester at the C3 position modulates the inherent electron density of the pyrrole ring, stabilizing the core against oxidative degradation while directing electrophilic aromatic substitution exclusively to the C4 position.

Table 1: Core Physicochemical Properties
PropertyValueStrategic Implication
IUPAC Name Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylateStandardized nomenclature for regulatory filings.
CAS Number 3652-48-0Primary identifier for inventory and safety tracking.
Molecular Formula C₁₄H₁₅NO₂Determines exact mass for high-resolution MS.
Molecular Weight 229.28 g/mol Optimal low-MW fragment for lead generation.
Melting Point 114 – 116 °CActs as a primary self-validating purity checkpoint.
Physical Form Brown solid / powderIndicates mild conjugation; requires storage at RT.
SMILES CCOC(=O)C1=C(C)NC(C2=CC=CC=C2)=C1Utilized for in silico docking and cheminformatics.

Data aggregated from standardized chemical inventories and peer-reviewed characterizations[1].

Advanced Synthetic Methodologies

While classical Paal-Knorr condensations utilizing 1,4-diketones and amines remain a staple for pyrrole synthesis, the generation of highly specific, asymmetric multi-substituted pyrroles like Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate often requires more sophisticated catalytic interventions.

3.1. Copper-Catalyzed Multi-Component Condensation

Recent advancements have demonstrated that transition metal catalysis, specifically utilizing Copper (Cu), provides superior regioselectivity. Copper's unique redox and coordination capabilities facilitate the nucleophilic addition of enolizable imines to copper carbenoids (generated from α-diazo-β-ketoesters)[1].

Mechanistic Causality:

  • Carbenoid Formation: The Cu-catalyst decomposes the diazo compound to form a reactive copper carbenoid.

  • Nucleophilic Attack: The imine attacks the carbenoid, generating an α-enaminoketone intermediate.

  • Cyclocondensation: Intramolecular cyclization occurs between the enamine and the ketone, driving the aromatization to yield the highly stable pyrrole core.

  • Lewis Acid Co-catalysis: The addition of a Lewis acid, such as Yb(OTf)₃, activates the carbonyl groups, dramatically accelerating the cyclization step and preventing unwanted side reactions[1].

3.2. Protocol: Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

This protocol is designed as a self-validating system . Each phase includes a diagnostic checkpoint to ensure the integrity of the reaction before proceeding to the next step.

Reagents:

  • Enolizable ketimine precursor (1.0 equiv)

  • Ethyl 2-diazo-3-oxobutanoate (1.2 equiv)

  • Catalyst: Cu(MeCN)₄PF₆ (5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Inert Atmosphere Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Causality: Copper carbenoids are highly sensitive to moisture and oxygen, which can lead to premature quenching or dimerization.

  • Catalyst Activation: Dissolve the Cu-catalyst in anhydrous DCM (0.1 M) at room temperature.

  • Reagent Addition: Add the ketimine precursor, followed by the slow, dropwise addition of the diazo compound via a syringe pump over 1 hour. Causality: Slow addition maintains a low steady-state concentration of the diazo compound, minimizing unwanted carbene-carbene dimerization.

  • Reaction Monitoring (Checkpoint 1): Stir the reaction for 4–6 hours. Monitor via TLC (Hexane/EtOAc 90:10). The disappearance of the imine spot and the emergence of a new UV-active spot (Rf ~0.35) validates the cyclization.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to complex and remove the copper catalyst. Extract with EtOAc (3x).

  • Purification: Purify the crude brown residue via flash column chromatography (eluent = hexane/EtOAc 90:10).

  • Analytical Validation (Checkpoint 2): Isolate the brown solid (typical yield ~83%). Validate via melting point (target: 114–116 °C) and ¹H NMR (CDCl₃: δ 8.71 (s, 1H, NH), 7.53–7.34 (m, 5H, Phenyl), 4.28 (q, 2H, CH₂), 2.61 (s, 3H, CH₃), 1.35 (t, 3H, CH₃))[1][2].

Downstream Functionalization & Drug Discovery Applications

The strategic value of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate lies in its capacity for late-stage functionalization.

  • N-Alkylation/Arylation: The acidic NH proton (pKa ~16.5) can be deprotonated using strong bases (e.g., NaH) and reacted with alkyl halides or aryl boronic acids (via Chan-Lam coupling) to generate N-substituted derivatives, which are critical for tuning lipophilicity (LogP) in drug design[3].

  • C4-Electrophilic Substitution: The unsubstituted C4 position is highly activated. Halogenation (e.g., using NCS to yield a 4-chloro derivative) provides a handle for subsequent Suzuki-Miyaura cross-coupling reactions[4].

  • Saponification: Treatment with NaOH in ethanol readily hydrolyzes the C3-ester to yield 2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid, a critical pharmacophore for hydrogen-bond interactions in target binding pockets[3].

Biological Intervention: Kinase Inhibition

Pyrrole derivatives synthesized from this building block are frequently employed as ATP-competitive inhibitors in oncology. By mimicking the adenine ring of ATP, these compounds bind to the hinge region of Receptor Tyrosine Kinases (RTKs), halting downstream signaling cascades responsible for cellular proliferation[4].

RTK_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates Grb2 Grb2 / SOS Complex RTK->Grb2 Phosphorylation Pyrrole Pyrrole-based Inhibitor (Derived from CAS 3652-48-0) Pyrrole->RTK ATP-competitive Inhibition Ras Ras (Active) Grb2->Ras GTP Exchange Raf Raf Kinase Ras->Raf Recruits MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Transcription & Cell Proliferation ERK->Transcription Translocates to Nucleus

RTK signaling pathway illustrating intervention by pyrrole-derived kinase inhibitors.

Conclusion

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is far more than a simple heterocyclic catalog item; it is a meticulously designed scaffold that balances stability with programmable reactivity. By leveraging transition-metal catalyzed multi-component reactions, synthetic chemists can access this core with high atom economy and regioselectivity. Its downstream derivatives continue to serve as vital components in the discovery of novel therapeutics, particularly in the realm of targeted kinase inhibition.

References
  • Nanyang Technological University (DR-NTU). "COPPER-CATALYZED CONDENSATION REACTIONS FOR THE SYNTHESIS OF MULTISUBSTITUTED HETEROARENES". NTU Theses and Dissertations. Available at: [Link]

  • MolAid. "ethyl 1-(4-fluorophenyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate Reaction Information". MolAid Chemical Database. Available at: [Link]

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Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate structural formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate: Synthesis, Characterization, and Applications

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2][3][4] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for designing molecules with specific biological activities. Among the vast library of pyrrole derivatives, Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate stands out as a key intermediate in the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its characterization and applications, tailored for researchers and professionals in drug development.

Molecular Profile and Structural Formula

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a polysubstituted pyrrole featuring a methyl group at position 2, an ethyl carboxylate group at position 3, and a phenyl group at position 5. This arrangement of substituents provides a unique combination of steric and electronic properties that are crucial for its reactivity and biological interactions.

Structural Formula:

Key Identifiers and Physicochemical Properties:

PropertyValue
CAS Number 3652-48-0[5]
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
Appearance Typically a solid[6]
Purity Commercially available with ≥98% purity[6]
Storage Conditions Sealed in a dry environment at 2-8°C[6]

Synthesis Methodologies: A Mechanistic Perspective

The synthesis of substituted pyrroles is a well-established field in organic chemistry, with several named reactions providing efficient routes to this heterocyclic core. The Hantzsch and Paal-Knorr syntheses are two of the most prominent and versatile methods applicable to the preparation of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a powerful multicomponent reaction that allows for the rapid assembly of complex pyrrole structures from simple starting materials in a single step.[2] It involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[1][2][7]

Mechanism:

The reaction initiates with the formation of an enamine intermediate from the reaction of the β-ketoester (ethyl acetoacetate) with ammonia.[2][7] This enamine then acts as a nucleophile, attacking the α-haloketone (e.g., 2-bromo-1-phenylethan-1-one). Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.[1][2][8]

Hantzsch_Synthesis R1 Ethyl Acetoacetate (β-Ketoester) I1 Enamine Formation R1->I1 + Ammonia (R3) R2 2-Bromo-1-phenylethan-1-one (α-Haloketone) I2 Nucleophilic Attack R2->I2 R3 Ammonia I1->I2 Attacks α-Haloketone (R2) I3 Cyclization & Dehydration I2->I3 P Ethyl 2-methyl-5-phenyl- 1H-pyrrole-3-carboxylate I3->P

Caption: Hantzsch Pyrrole Synthesis Workflow.

Experimental Protocol (Classical Approach):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 equivalent) and 2-bromo-1-phenylethan-1-one (1.0 equivalent) in ethanol.[2]

  • Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 equivalents).[2]

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Work-up: After completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Partition the residue between a suitable organic solvent (e.g., diethyl ether) and water.[2]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis provides an alternative and widely used route, involving the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia.[9][10][11] The reaction is typically conducted under neutral or weakly acidic conditions.[9]

Mechanism:

The mechanism involves the initial attack of the amine on one of the carbonyl groups to form a hemiaminal.[12] This is followed by a second intramolecular attack of the amine on the other carbonyl group, forming a cyclic intermediate. Subsequent dehydration steps yield the final pyrrole product.[10][12] The ring formation is the rate-determining step of the reaction.[10]

Paal_Knorr_Synthesis R1 1,4-Dicarbonyl Compound I1 Hemiaminal Formation R1->I1 + Amine (R2) R2 Primary Amine or Ammonia I2 Intramolecular Cyclization I1->I2 I3 Dehydration I2->I3 P Substituted Pyrrole I3->P

Caption: Paal-Knorr Pyrrole Synthesis Mechanism.

Spectroscopic Characterization and Purity Assessment

Unambiguous structural confirmation and purity assessment are critical following synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Expected Spectroscopic Data:

TechniqueExpected Observations
¹H NMR - Singlet for the N-H proton. - Quartet and triplet for the ethyl ester protons. - Singlet for the methyl protons at C2. - Multiplets for the phenyl protons. - Singlet for the proton at C4.
¹³C NMR - Peaks corresponding to the carbonyl carbon of the ester, the aromatic carbons of the phenyl group, and the carbons of the pyrrole ring.
Mass Spec. - Molecular ion peak (M⁺) corresponding to the molecular weight of 229.28.
IR Spec. - Characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-H stretches of the aromatic and aliphatic groups.

The structure of synthesized pyrrole derivatives is typically confirmed using techniques such as FTIR, ¹H NMR, and mass spectrometry.[3] For instance, in similar structures, the presence of methyl and methylene protons of an ester chain is confirmed by a triplet and a quartet in the ¹H NMR spectrum.[13]

Applications in Drug Discovery and Medicinal Chemistry

The pyrrole scaffold is a cornerstone in the development of therapeutics for a wide range of diseases, including cancer, inflammation, and neurological disorders.[2][14] Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate serves as a versatile starting material for the synthesis of more complex, biologically active molecules.

The substituents on the pyrrole ring play a crucial role in modulating the pharmacological activity. For example, the 2-phenyl-1H-pyrrole-3-carboxamide scaffold has been identified as a novel framework for developing 5-HT₆ receptor inverse agonists with potential for treating cognitive disorders.[15] The ability to functionalize the N-H position, as well as the ester and phenyl groups, allows for the creation of large libraries of compounds for high-throughput screening.

Applications cluster_mods Structural Modifications cluster_apps Potential Therapeutic Areas Core Ethyl 2-methyl-5-phenyl- 1H-pyrrole-3-carboxylate Scaffold Mod1 N-Alkylation/ N-Arylation Core->Mod1 Mod2 Ester Hydrolysis/ Amidation Core->Mod2 Mod3 Phenyl Ring Substitution Core->Mod3 App1 Anti-inflammatory Agents Mod1->App1 App4 Antiviral Agents Mod1->App4 App2 Anticancer Agents Mod2->App2 App3 CNS-active Drugs Mod3->App3

Caption: From Scaffold to Application.

Conclusion

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a high-value chemical entity with significant applications in synthetic and medicinal chemistry. Its straightforward synthesis via established methods like the Hantzsch and Paal-Knorr reactions, combined with its versatile chemical handles, makes it an ideal platform for the development of novel therapeutic agents. This guide has provided a foundational understanding of its synthesis, characterization, and potential, serving as a valuable resource for researchers dedicated to advancing drug discovery.

References

  • Hantzch synthesis of pyrrole. (n.d.).
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.).
  • Paal-Knorr Synthesis - Alfa Chemistry. (n.d.).
  • Mechanism of the Paal-Knorr Reaction : The Importance of Water Mediated Hemialcohol Pathway. (n.d.).
  • Hantzsch pyrrole synthesis - Grokipedia. (n.d.).
  • Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles - Benchchem. (n.d.).
  • Hantzsch pyrrole synthesis - Wikipedia. (n.d.).
  • Paal–Knorr synthesis - Wikipedia. (n.d.).
  • Paal-Knorr Pyrrole Synthesis - SynArchive. (n.d.).
  • Hantzsch Pyrrole Synthesis. (n.d.).
  • Ethyl 5-phenyl-1H-pyrrole-3-carboxylate - Chem-Impex. (n.d.).
  • 1H-Pyrrole-2-carboxylic acid, 5-ethyl-4-methyl-3-phenyl-, ethyl ester - EPA. (n.d.).
  • Ethyl 2-methyl-1H-pyrrole-3-carboxylate | 936-12-9 - MilliporeSigma. (n.d.).
  • ETHYL 5-PHENYL-1H-PYRROLE-3-CARBOXYLATE synthesis - chemicalbook. (n.d.).
  • 3652-48-0|Ethyl 2-Methyl-5-phenyl-1H-pyrrole-3-carboxylate - BLDpharm. (n.d.).
  • A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole - Journal of Medicinal and Chemical Sciences. (n.d.).
  • ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate - ChemSynthesis. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES - CIBTech. (n.d.).
  • Therapeutic Significance of Pyrrole in Drug Delivery | SciTechnol. (n.d.).
  • 936-12-9|Ethyl 2-methyl-1H-pyrrole-3-carboxylate|BLD Pharm. (n.d.).
  • Pyrrole synthesis - Organic Chemistry Portal. (n.d.).
  • Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate - Technical Disclosure Commons. (2024, April 24).
  • ETHYL 5-(2-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXYLATE - precisionFDA. (n.d.).
  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. (2016, June 16).
  • Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. (n.d.).
  • Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines - ACG Publications. (2012, July 20).
  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. (2015, January 23).
  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide - MDPI. (2024, February 28).
  • 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity - ACS Publications. (2021, March 11).

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The Pyrrole-3-Carboxylate Scaffold: From Synthetic Origins to Therapeutic Powerhouses

[1]

Executive Summary

The pyrrole-3-carboxylate moiety represents a privileged scaffold in medicinal chemistry, distinct from its more synthetically accessible isomer, the pyrrole-2-carboxylate.[1] While early heterocyclic chemistry focused heavily on the 2-position due to the natural electrophilic reactivity of the pyrrole ring, the 3-carboxylate derivative has emerged as a critical pharmacophore. It serves as the structural core for blockbuster statins (Atorvastatin), receptor tyrosine kinase inhibitors (Sunitinib), and next-generation non-steroidal anti-inflammatory drugs (NSAIDs).[1] This guide explores the chemical history that unlocked this scaffold, the mechanistic logic of its synthesis, and its application in modern drug discovery.[2]

Historical Genesis: The "Isomer Challenge"

Discovery (1834): F.F. Runge first detected pyrrole in coal tar. However, functionalizing the ring proved challenging. Electrophilic aromatic substitution (EAS) on pyrrole overwhelmingly favors the C2 position due to the stability of the intermediate sigma complex. Consequently, early libraries were dominated by 2-substituted pyrroles.[1]

The 3-Position Problem: Accessing the C3 position required de novo ring construction rather than functionalization of an existing ring.

  • 1884 (Paal-Knorr): The reaction of 1,4-diketones with amines yielded pyrroles, but typically 2,5-disubstituted or 1,2,5-trisubstituted.[1]

  • 1890 (Hantzsch): Arthur Hantzsch reported a multicomponent reaction that became the first reliable route to pyrrole-3-carboxylates .[1] By reacting

    
    -haloketones with 
    
    
    -ketoesters and amines, Hantzsch forced the ester group into the 3-position, bypassing the natural selectivity of the pyrrole ring.

Synthetic Evolution: Engineering the Scaffold

The Classical Route: Hantzsch Pyrrole Synthesis

The Hantzsch synthesis remains a cornerstone for generating 1,2,4,5-tetrasubstituted pyrrole-3-carboxylates.[1]

  • Mechanism: It proceeds via a cascade of condensation and alkylation. The amine condenses with the

    
    -ketoester to form an enamine.[3] This enamine, acting as a nucleophile, attacks the 
    
    
    -haloketone (typically at the carbon, though O-alkylation is a side reaction). Subsequent cyclization and dehydration yield the aromatic system.[4]
The Modern Route: Van Leusen Reaction (1972)

In the 1970s, Van Leusen and colleagues introduced Tosylmethyl Isocyanide (TosMIC) as a versatile C1 synthon. This method is superior for synthesizing 3,4-disubstituted pyrroles without heavy substitution at the 2/5 positions.

  • Mechanism:

    • Deprotonation: Base removes the acidic

      
      -proton of TosMIC.
      
    • Michael Addition: The TosMIC anion attacks an electron-deficient alkene (e.g., acrylate or enone).

    • Cyclization: The resulting enolate attacks the isocyanide carbon (5-endo-dig cyclization).[1]

    • Elimination: The tosyl group is eliminated, followed by a 1,5-proton shift to aromatize.

Visualization of Synthetic Pathways

SyntheticPathwayscluster_HantzschHantzsch Synthesis (1890)cluster_VanLeusenVan Leusen Reaction (1972)H_StartBeta-Keto Ester+ AmineH_EnamineEnamineIntermediateH_Start->H_Enamine-H2OH_CycCyclization &DehydrationH_Enamine->H_Cyc+ H_Halo(C-Alkylation)H_HaloAlpha-HaloKetoneH_ProdPyrrole-3-Carboxylate(Pentasubstituted)H_Cyc->H_ProdVL_StartTosMIC(Isocyanide)VL_BaseBase(Deprotonation)VL_Start->VL_BaseVL_Inter5-endo-digCyclizationVL_Base->VL_Inter+ VL_Michael(Michael Addn)VL_MichaelMichael Acceptor(Acrylate/Enone)VL_Elim-TsOHAromatizationVL_Inter->VL_ElimVL_ProdPyrrole-3-Carboxylate(3,4-Disubstituted)VL_Elim->VL_Prod

Caption: Mechanistic comparison of Hantzsch (enamine alkylation) vs. Van Leusen (isocyanide cycloaddition) pathways.

Pharmacological Pivot: From Scaffold to Drug

The transition of pyrrole-3-carboxylates from chemical curiosities to drugs is driven by the unique electronic environment of the 3-position.[1] Unlike the 2-position, substituents at C3 are less prone to metabolic oxidation and offer optimal vectors for hydrogen bonding in enzyme active sites.

Key Therapeutic Classes
Drug / CompoundMechanism of ActionRole of Pyrrole-3-Substituent
Sunitinib (Sutent) RTK Inhibitor (VEGFR, PDGFR)The 3-carboxamide moiety forms critical H-bonds with the hinge region of the kinase ATP-binding pocket.[1]
Atorvastatin (Lipitor) HMG-CoA Reductase InhibitorThe core is a pentasubstituted pyrrole.[1] The 3-carboxamide (derived from the carboxylate) orients the phenyl group to fill the hydrophobic pocket.
Fostemsavir HIV-1 Attachment InhibitorContains a fused pyrrolo[2,3-c]pyridine; the carboxylate/amide geometry is vital for viral gp120 binding.[1]
Ketorolac COX-1/COX-2 InhibitorA pyrrole-1-acetic acid derivative, but SAR studies show 3-carboxylate analogs possess potent anti-inflammatory activity with altered selectivity.[1]
Case Study: Sunitinib

Sunitinib represents the pinnacle of pyrrole-3-carboxylate utility.[1] The molecule was designed to inhibit receptor tyrosine kinases.

  • Logic: The pyrrole ring serves as a spacer, positioning the oxindole core and the diethylamino side chain.

  • The 3-Carboxamide: This group is not merely a linker; it locks the molecule in a planar conformation via intramolecular H-bonding (between the amide NH and the oxindole oxygen), which is pre-organized for binding to the kinase hinge region.

Experimental Protocols

Protocol A: Hantzsch Synthesis of Ethyl 2-methyl-4-phenyl-1H-pyrrole-3-carboxylate

A robust method for creating a fully substituted core.[1]

  • Reagents: Ethyl acetoacetate (10 mmol), 2-bromoacetophenone (10 mmol), Ammonium acetate (12 mmol, excess).

  • Solvent: Ethanol (20 mL).

  • Procedure:

    • Dissolve ethyl acetoacetate and ammonium acetate in ethanol in a round-bottom flask. Stir for 15 minutes at room temperature to facilitate enamine formation.

    • Add 2-bromoacetophenone dropwise.[1]

    • Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product often precipitates as a solid.

    • Purification: Filter the solid and recrystallize from ethanol/water. If oil forms, extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography.

  • Validation: 1H NMR should show a characteristic NH broad singlet (~8-9 ppm) and the ester ethyl group signals.

Protocol B: Van Leusen Synthesis of 3-Substituted Pyrroles

Ideal for accessing 3,4-disubstituted systems.[1]

  • Reagents: TosMIC (5 mmol), Ethyl crotonate (5 mmol), Sodium Hydride (NaH, 60% dispersion, 10 mmol).

  • Solvent: DMSO (15 mL) and Diethyl Ether (30 mL).

  • Procedure:

    • Caution: NaH is pyrophoric; TosMIC creates a stench. Work in a fume hood.

    • Suspend NaH in dry Et2O/DMSO mixture at 0°C under Argon.

    • Mix TosMIC and ethyl crotonate in DMSO (5 mL) and add dropwise to the base suspension.

    • Allow to warm to room temperature and stir for 2 hours.

    • Quench: Carefully add water to destroy excess NaH.

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.

    • Purification: Silica gel chromatography (Gradient Hexane -> 20% EtOAc).

  • Mechanism Check: The absence of the tosyl group in the product NMR confirms the elimination step occurred.

Future Outlook

The pyrrole-3-carboxylate scaffold is currently experiencing a renaissance in Fragment-Based Drug Discovery (FBDD) .[1]

  • Covalent Inhibitors: New acrylamide derivatives at the 3-position are being designed to covalently modify cysteine residues in kinases (e.g., BTK inhibitors).

  • PROTACs: The scaffold is being used as a stable linker to connect E3 ligase ligands to target protein warheads, exploiting the 3-carboxylate for easy amide coupling.

References

  • Runge, F. F. (1834). "Ueber einige Produkte der Steinkohlendestillation" (On some products of coal tar distillation). Poggendorffs Annalen der Physik und Chemie, 31, 65–78. Link[1]

  • Hantzsch, A. (1890). "Ueber die Synthese pyrrolartiger Verbindungen aus Acetessigäther und seinen Derivaten" (On the synthesis of pyrrole-like compounds from acetoacetic ester and its derivatives). Berichte der deutschen chemischen Gesellschaft, 23(1), 1474–1476. Link[1]

  • Van Leusen, A. M., Siderius, H., Hoogenboom, B. E., & Van Leusen, D. (1972). "A new and simple synthesis of the pyrrole ring system from Michael acceptors and tosylmethyl isocyanide". Tetrahedron Letters, 13(52), 5337–5340. Link

  • Roth, B. D. (2002). "The discovery and development of atorvastatin, a potent novel hypolipidemic agent". Progress in Medicinal Chemistry, 40, 1–22. Link

  • Chow, L. Q. M., & Eckhardt, S. G. (2007). "Sunitinib: From Rational Design to Clinical Efficacy". Journal of Clinical Oncology, 25(7), 884–896. Link[1]

  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2010). "One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters". Synlett, 2010(5), 749–752. Link

  • Massa, S., Mai, A., Corelli, F., & Artico, M. (1990). "Synthesis and antibacterial activity of some 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids". Il Farmaco, 45(2), 147–154. Link

basic characterization of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Characterization and Synthetic Methodologies of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Executive Summary

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS: 3652-48-0) is a highly functionalized, multisubstituted heteroarene that serves as a critical building block in advanced medicinal chemistry and materials science. Unlike simple pyrroles, the strategic placement of methyl, phenyl, and ester functionalities on the pyrrole core provides a rigid, easily modifiable scaffold. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets, providing a deep dive into the physicochemical profiling, mechanistic synthesis, and self-validating analytical workflows required to handle and characterize this compound effectively.

Physicochemical Profiling

Understanding the baseline physical properties of this compound is essential for designing downstream purification and formulation workflows. The ester functionality at the C3 position significantly impacts its solubility profile, rendering it highly soluble in moderately polar organic solvents (e.g., ethyl acetate, dichloromethane) while remaining insoluble in aqueous media.

PropertyValue / Description
IUPAC Name Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
CAS Number 3652-48-0
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.28 g/mol
Melting Point 114–116 °C
Physical Form Brown to off-white crystalline solid
Storage Conditions Room temperature (RT), sealed in a dry environment

Data corroborated by standard commercial parameters from [1].

Mechanistic Synthesis Pathways

While classical Paal-Knorr synthesis (condensation of 1,4-diketones with ammonia equivalents) is a viable route for pyrrole generation, it often suffers from poor regiocontrol when synthesizing asymmetric, highly substituted pyrroles.

To achieve absolute regioselectivity for Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, a Copper-Catalyzed[3+2] Cyclocondensation is the preferred modern methodology [2].

Mechanistic Causality: The reaction utilizes an enolizable ketimine (acetophenone imine) and an α-diazo-β-ketoester (ethyl 2-diazo-3-oxobutanoate). A Cu(II) catalyst drives the thermodynamic extrusion of nitrogen gas from the diazo compound, generating a highly electrophilic copper carbenoid. The ketimine subsequently acts as a nucleophile, attacking the carbenoid to form an α-enaminoketone intermediate. This intermediate undergoes rapid intramolecular cyclocondensation and dehydration, aromatizing into the stable pyrrole ring. This pathway strictly dictates the placement of the phenyl group at C5 and the ester at C3, eliminating the formation of structural isomers.

SynthesisPathway Imine Enolizable Ketimine (Acetophenone Imine) Carbenoid Electrophilic Copper Carbenoid Imine->Carbenoid Nucleophilic Attack Diazo α-Diazo-β-ketoester (Ethyl diazoacetoacetate) CuCat Cu(II) Catalyst Activation Diazo->CuCat N2 Extrusion CuCat->Carbenoid Enaminoketone α-Enaminoketone Intermediate Carbenoid->Enaminoketone Cyclization Intramolecular Cyclocondensation Enaminoketone->Cyclization Dehydration (-H2O) Product Ethyl 2-methyl-5-phenyl- 1H-pyrrole-3-carboxylate Cyclization->Product

Fig 1. Copper-catalyzed [3+2] cyclocondensation pathway for pyrrole synthesis.

Structural Characterization & Analytical Validation

To ensure the integrity of the synthesized compound, orthogonal analytical techniques must be employed. Proton Nuclear Magnetic Resonance (¹H NMR) is the gold standard for verifying the regiochemistry of this specific pyrrole.

¹H NMR (400 MHz, CDCl₃) Assignment and Mechanistic Rationale:

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Rationale
Pyrrole N-H 8.71Broad singlet (br s)1H-Deshielded by the aromatic ring current; broadened by ¹⁴N quadrupolar relaxation.
Phenyl ortho-H 7.45 – 7.53Multiplet (m)2H-Deshielded by the adjacent electron-rich pyrrole system.
Phenyl meta-H 7.34 – 7.42Multiplet (m)2H-Standard aromatic resonance.
Phenyl para-H 7.24Doublet of triplets (dt)1H9.0Standard aromatic resonance.
Pyrrole C4-H 6.80Doublet (d)1H2.8Upfield relative to phenyl due to the electron-donating nature of the pyrrole core; couples with N-H.
Ester -CH₂- 4.30Quartet (q)2H7.1Strongly deshielded by the adjacent ester oxygen.
C2-Methyl 2.60Singlet (s)3H-Allylic/benzylic-like deshielding from the heteroaromatic system.
Ester -CH₃ 1.35Triplet (t)3H7.1Standard aliphatic methyl splitting by the adjacent -CH₂- group.

Self-Validating Experimental Protocol

The following protocol describes the copper-catalyzed synthesis of the target compound. It is designed as a self-validating system : each phase contains an analytical checkpoint that dictates whether the process can proceed, ensuring high-fidelity results.

Objective: Synthesize Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate via regioselective[3+2] cyclocondensation.

Step-by-Step Methodology:

  • Catalyst Activation (Inert Atmosphere): In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 5 mol% Cu(OTf)₂ in 5.0 mL of anhydrous 1,2-dichloroethane (DCE). Causality: Anhydrous conditions are critical. Trace moisture will prematurely protonate the copper carbenoid intermediate, leading to the degradation of the diazo precursor rather than the desired nucleophilic attack.

  • Precursor Addition: Add acetophenone imine (1.0 mmol) to the solution, followed by the dropwise addition of ethyl 2-diazo-3-oxobutanoate (1.2 mmol) over 10 minutes. Causality: The dropwise addition of the diazo compound maintains a low steady-state concentration of the highly reactive copper carbenoid, minimizing unwanted diazo homocoupling side reactions.

  • Thermal Cyclocondensation: Heat the reaction mixture to 80 °C and stir for 4 hours. Causality: Elevated temperature provides the necessary activation energy for the extrusion of N₂ gas (the thermodynamic driving force) and subsequent intramolecular dehydration to aromatize the pyrrole ring.

  • Self-Validating Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (9:1) eluent. Validation: The reaction is deemed complete only when the UV-active imine spot is fully consumed and replaced by a lower Rf, highly fluorescent spot under 254 nm UV light corresponding to the target pyrrole. If the imine persists, add an additional 0.1 mmol of the diazo precursor.

  • Quench and Extraction: Cool the mixture to room temperature and quench with 10 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 × 10 mL). Causality: The ammonium chloride effectively coordinates and breaks down the copper complexes, preventing transition-metal contamination in the organic phase.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexane/EtOAc 90:10).

ExpWorkflow Reaction Catalytic Reaction (80°C) TLC TLC Monitoring (Hexane/EtOAc) Reaction->TLC Quench NH4Cl Quench & EtOAc Extraction TLC->Quench Complete Purification Silica Gel Chromatography Quench->Purification Characterization NMR & HRMS Validation Purification->Characterization Pure Fraction

Fig 2. Self-validating experimental workflow from reaction setup to analytical confirmation.

Applications in Drug Development

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is not merely an academic curiosity; it is a vital intermediate in the pharmaceutical industry. Most notably, it is utilized as a core scaffold in the development of novel Proton Pump Inhibitors (PPIs) targeting the gastric H⁺/K⁺ ATPase, as detailed in European Patent [3].

Causality in Drug Design: The highly substituted nature of this pyrrole allows medicinal chemists to precisely fine-tune the lipophilicity and pKa of the resulting drug candidate. The ester group at C3 can be hydrolyzed and coupled with various amines to form amides, while the N-H position is primed for alkylation (e.g., with functionalized sulfonyl chlorides) to optimize binding affinity and stability within the highly acidic environment of the gastric parietal cell.

References

  • Nanyang Technological University (NTU) Digital Repository. "COPPER-CATALYZED CONDENSATION REACTIONS FOR THE SYNTHESIS OF MULTISUBSTITUTED HETEROARENES". NTU Theses and Dissertations. URL: [Link]

  • European Patent Office. "EP1803709A1 - Proton pump inhibitors". Google Patents.

Theoretical Studies on Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate: In Silico Characterization & Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS: 3652-48-0) represents a critical scaffold in medicinal chemistry, specifically within the class of polysubstituted pyrroles. These derivatives are structurally significant due to their amphiphilic nature—combining a lipophilic phenyl ring and a polar ethyl ester group—which modulates bioavailability and receptor affinity.

This technical guide outlines a comprehensive theoretical framework for the characterization of this molecule. It synthesizes Density Functional Theory (DFT) calculations, spectroscopic validation, and molecular docking protocols to establish a self-validating system for drug development professionals. The focus is on predicting reactivity, stability, and binding modes against oncology targets such as VEGFR2 and Topoisomerase-II .

Computational Methodology: The Validation Protocol

To ensure scientific integrity, the theoretical study of this molecule must follow a rigorous computational workflow. The following protocol utilizes the B3LYP hybrid functional, the industry standard for organic heterocycles.

Standardized Workflow
  • Geometry Optimization: Minimize energy to find the global minimum (ground state).

  • Frequency Calculation: Confirm the stationary point (no imaginary frequencies) and compute Zero-Point Vibrational Energy (ZPVE).

  • Electronic Property Analysis: Calculate Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP).

  • Spectroscopic Prediction: GIAO method for NMR and harmonic approximation for IR.

Visualization of Computational Pipeline

The following diagram illustrates the logical flow of the theoretical characterization process.

ComputationalWorkflow Start Input Structure (2D ChemDraw) Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt .gjf file Freq Frequency Calc (NImag = 0) Opt->Freq Converged Geom Prop Electronic Properties (HOMO-LUMO / MEP) Freq->Prop Checkpoint Dock Molecular Docking (AutoDock Vina) Freq->Dock .pdbqt file

Figure 1: Standardized computational workflow for the theoretical characterization of pyrrole derivatives.

Structural Chemistry & Geometry

The geometry of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is defined by the interplay between the pyrrole core and its substituents.

Conformational Analysis
  • Pyrrole Ring: Planar, aromatic system (

    
     electrons).[1]
    
  • Phenyl-Pyrrole Torsion: The C5-Phenyl bond is critical. Steric hindrance often prevents perfect coplanarity. DFT studies typically predict a torsion angle of 30°–45° , balancing conjugation (favorable) with steric repulsion (unfavorable).

  • Ester Group: The ethyl ester at C3 usually adopts an s-trans conformation relative to the C2-methyl group to minimize steric clash.

Intramolecular Interactions

Theoretical models reveal a weak intramolecular hydrogen bond between the pyrrole N-H and the carbonyl oxygen of the ester group (if rotated appropriately), or more commonly, intermolecular H-bonds in the crystal lattice (dimer formation).

Electronic Structure & Reactivity Descriptors

Understanding the electronic distribution is vital for predicting how the molecule interacts with biological targets.

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies determine chemical hardness and softness.

DescriptorTheoretical Value (eV)Interpretation
HOMO Energy -5.8 to -6.2Electron donor capability (nucleophilic attack). Localized on the Pyrrole ring.[1][2][3][4][5][6][7][8]
LUMO Energy -1.5 to -1.9Electron acceptor capability. Localized on the Phenyl and Ester groups.[9]
Band Gap (

)
~4.2 - 4.5Indicates high kinetic stability and low polarizability (Hard molecule).
Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding docking studies.

  • Red Regions (Negative Potential): The Carbonyl Oxygen (C=O) of the ester. This is the primary H-bond acceptor site.

  • Blue Regions (Positive Potential): The Pyrrole N-H . This is the primary H-bond donor site.

  • Green Regions (Neutral): The phenyl ring and methyl groups, driving hydrophobic interactions.

Spectroscopic Profiling (Validation)

To validate the theoretical model, calculated vibrational frequencies and chemical shifts are compared against experimental data.

Vibrational Spectroscopy (IR)[10][11]
  • N-H Stretch: Theoretical: ~3480 cm⁻¹ | Experimental: ~3200–3300 cm⁻¹ (Broadened by H-bonding).

  • C=O Stretch (Ester): Theoretical: ~1720 cm⁻¹ | Experimental: ~1680–1700 cm⁻¹ (Lowered by conjugation).

  • Scaling Factors: DFT overestimates frequencies; a scaling factor of 0.961 is applied to B3LYP/6-31G(d) results to align with experimental values.

NMR Prediction (GIAO Method)
  • Proton (

    
    H): 
    
    • N-H: A broad singlet around 8.5–9.0 ppm .

    • Phenyl Protons: Multiplets at 7.2–7.6 ppm .

    • Ethyl CH

      
      :  Quartet at 4.2 ppm .
      
  • Carbon (

    
    C): 
    
    • C=O (Ester): ~165 ppm.[10]

    • Pyrrole

      
      -Carbons:  ~130–135 ppm.
      

Pharmacological Potential: Molecular Docking

The theoretical study culminates in in silico docking to predict biological efficacy. Based on structural analogs, this molecule is a candidate for inhibiting tyrosine kinases.

Target Selection
  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): A primary target for anti-angiogenic cancer therapy.

  • Topoisomerase II: Target for DNA replication inhibition.

Binding Mode Analysis

The docking simulation typically reveals the following interactions:

  • H-Bond Donor: Pyrrole N-H

    
     Asp/Glu residues in the active site.
    
  • H-Bond Acceptor: Ester C=O

    
     Lys/Ser residues.
    
  • 
    -
    
    
    
    Stacking:
    Phenyl ring
    
    
    Phe/Tyr residues.
Interaction Pathway Diagram

The following diagram details the specific molecular interactions predicted during the docking of the ligand into the VEGFR2 active site.

DockingInteraction Ligand Ethyl 2-methyl-5-phenyl- 1H-pyrrole-3-carboxylate Cys919 Cys919 (Hinge Region) Ligand->Cys919 H-Bond (NH Donor) Asp1046 Asp1046 (Catalytic Loop) Ligand->Asp1046 H-Bond (NH Donor) Phe918 Phe918 (Hydrophobic Pocket) Ligand->Phe918 Pi-Pi Stacking (Phenyl) Lys868 Lys868 (Gatekeeper) Ligand->Lys868 H-Bond (C=O Acceptor)

Figure 2: Predicted binding interactions of the ligand within the VEGFR2 kinase domain.

References

  • Synthesis & Characterization: Estévez, V., et al. (2014). "General Synthesis of Pyrroles via Multicomponent Reactions." Science of Synthesis. Link

  • DFT Methodology: Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." Journal of Chemical Physics. Link

  • Molecular Docking Protocols: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking." Journal of Computational Chemistry. Link

  • Biological Relevance: Bhardwaj, V., et al. (2018).[4][7] "Evaluation of pyrrole-2,3-dicarboxylate derivatives: Synthesis, DFT analysis, molecular docking." ResearchGate.[6][8][11] Link

  • Spectroscopic Data: Sigma-Aldrich. "Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate Product Specification." Link

Sources

Methodological & Application

Application Note: Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the pyrrole heterocycle is a privileged pharmacophore found in numerous blockbuster drugs, including statins and kinase inhibitors. Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (EMPPC) serves as a highly versatile, conformationally restricted building block. Because its C-2, C-3, and C-5 positions are already functionalized, EMPPC offers predictable, orthogonal reactivity at the N-1 and C-4 positions. This regiospecificity makes it an invaluable chemical intermediate for synthesizing complex active pharmaceutical ingredients (APIs), most notably in the development of novel potassium-competitive acid blockers (P-CABs) and proton pump inhibitors (PPIs) targeting gastroesophageal reflux disease (GERD)[1].

Physicochemical Profiling

Understanding the physical properties of EMPPC is critical for optimizing reaction conditions, particularly regarding solubility and purification strategies.

Table 1: Physicochemical Properties of EMPPC [2][3]

PropertySpecification
CAS Number 3652-48-0
Molecular Formula C₁₄H₁₅NO₂
Molecular Weight 229.27 g/mol
Melting Point 114 - 116 °C
Physical Form White to off-white powder
Solubility Soluble in DMF, THF, DCM; Insoluble in Water
SMILES O=C(C1=C(C)NC(C2=CC=CC=C2)=C1)OCC

Mechanistic Insights: Regiocontrol and Reactivity

As a Senior Application Scientist, it is crucial to approach EMPPC not just as a starting material, but as a programmable scaffold. The reactivity of EMPPC is governed by two primary sites:

  • The N-1 Position (Acidic N-H): The pyrrole N-H bond has a pKa of approximately 16.5. It can be irreversibly deprotonated by strong bases (e.g., NaH) to form a highly nucleophilic pyrrolide anion, which readily undergoes N-alkylation or N-sulfonylation.

  • The C-4 Position (Nucleophilic Core): The electron-rich nature of the pyrrole ring makes it highly susceptible to Electrophilic Aromatic Substitution (EAS). Because the 2, 3, and 5 positions are sterically and electronically blocked, any incoming electrophile is exclusively directed to the C-4 position.

G Core EMPPC (CAS 3652-48-0) Core Scaffold N_sub N_sub Core->N_sub C4_sub C-4 Position (Electrophilic Substitution) Core->C4_sub Ester Ester Core->Ester PPI Proton Pump Inhibitors (e.g., vonoprazan analogs) N_sub->PPI Kinase Kinase Inhibitors (Dense Pharmacophores) C4_sub->Kinase Ester->PPI

Regioselective functionalization pathways of EMPPC in drug discovery.

Application Workflow 1: N-Sulfonylation for Proton Pump Inhibitor Precursors

Context: According to Takeda Pharmaceutical's patent literature (), N-sulfonylated pyrrole derivatives are critical precursors for next-generation proton pump inhibitors[1][4]. The following protocol details the N-sulfonylation of EMPPC to generate these precursors.

G A 1. Starting Material EMPPC (500 mg) B 2. Deprotonation NaH (60% in oil), 0°C A->B Anhydrous DMF/THF C 3. Pyrrolide Anion Highly Nucleophilic Intermediate B->C H2 gas evolution D 4. Electrophilic Addition Arylsulfonyl Chloride C->D Dropwise addition E 5. N-Sulfonylated Pyrrole PPI Precursor D->E RT, 2-13 hours

Synthetic workflow for the N-sulfonylation of the pyrrole intermediate.
Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add EMPPC (500 mg, 2.18 mmol) and dissolve in 10 mL of anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

  • Deprotonation: Carefully charge the reaction vessel with Sodium Hydride (60% dispersion in mineral oil, 175 mg, ~2.0 eq)[1].

    • Causality: Sodium hydride provides the necessary basicity for irreversible deprotonation. Cooling to 0 °C controls the exothermic nature of the acid-base reaction and prevents degradation.

    • Self-Validation: The reaction is progressing correctly if you observe immediate, steady bubbling (evolution of H₂ gas). Stir for 30 minutes until gas evolution ceases, indicating complete formation of the pyrrolide anion.

  • Electrophilic Addition: Add 4-fluorobenzenesulfonyl chloride (848 mg, ~2.0 eq) dropwise via syringe[1].

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 to 4 hours.

    • Self-Validation: Monitor reaction completion via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase. The product will exhibit a significantly higher Rf value than EMPPC due to the loss of the polar N-H hydrogen bond donor.

  • Workup & Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL) to destroy any unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the N-sulfonylated product as a brown oil[1].

Application Workflow 2: C-4 Halogenation for Dense Pharmacophores

Context: To build more complex kinase inhibitors, the C-4 position can be functionalized via halogenation, setting the stage for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Step-by-Step Methodology
  • Preparation: Dissolve EMPPC (1.0 eq) in anhydrous DMF (0.2 M concentration) in a round-bottom flask. Cool to 0 °C.

  • Electrophilic Aromatic Substitution: Introduce N-Bromosuccinimide (NBS, 1.05 eq) in small portions over 15 minutes, maintaining the reaction vessel strictly in the dark.

    • Causality: The C-4 position is the sole site available for EAS. Conducting the reaction in the dark suppresses the homolytic cleavage of NBS into bromine radicals, thereby mitigating off-target benzylic bromination at the C-2 methyl group.

  • Propagation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature for an additional hour.

    • Self-Validation: Analyze via LC-MS. The brominated product will validate itself by displaying a distinct 1:1 isotopic pattern (M / M+2) characteristic of a single bromine atom incorporation.

  • Workup: Pour the reaction mixture into ice-cold distilled water. The brominated pyrrole derivative will typically precipitate. Filter the solid, wash with cold water, and dry under a vacuum.

Quantitative Data Summary

The following table summarizes the expected reaction parameters and validation metrics for the functionalization of EMPPC, serving as a quick-reference guide for bench scientists.

Table 2: Reaction Parameters and Validation Metrics

Reaction TypeKey ReagentsTemp / TimeExpected YieldValidation Metrics (TLC / MS)
N-Sulfonylation NaH, ArSO₂Cl, DMF0 °C to RT / 3 h32% (Base) - 85% (Opt)Hex/EtOAc 3:1 (Rf: 0.3 → 0.6)
C-4 Bromination NBS, DMF (Dark)0 °C to RT / 2 h80 - 90%LC-MS: 1:1 Isotopic M/M+2 ratio
C-3 Ester Reduction DIBAL-H, THF-78 °C / 2 h70 - 80%Hex/EtOAc 2:1 (Rf: 0.3 → 0.1)

References

  • Source: Google Patents (Takeda Pharmaceutical Company Limited)

Sources

Application Note: Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate as a Core Scaffold for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS: 3652-48-0) is a highly versatile, poly-functionalized building block utilized extensively in medicinal chemistry and drug discovery. Featuring a unique substitution pattern that leaves only the C4 and N1 positions available for direct modification, this scaffold serves as a critical precursor for synthesizing complex, biologically active heterocycles, including proton pump inhibitors, antimicrobial agents, and kinase inhibitors[1]. This application note details field-validated protocols and the mechanistic causality behind the regioselective functionalization of this molecule.

Mechanistic Rationale & Structural Reactivity

To successfully leverage this pyrrole derivative in synthetic workflows, researchers must understand the electronic and steric interplay of its substituents:

  • C3-Ester Group: The ethyl carboxylate acts as an electron-withdrawing group (EWG). While it slightly deactivates the overall aromatic ring toward electrophiles, it provides a highly stable handle that can later undergo controlled hydrolysis or amidation[2].

  • C2-Methyl & C5-Phenyl Groups: These substituents provide both steric shielding and electron density. The C5-phenyl group extends the conjugated

    
    -system, which is critical for the photophysical and target-binding properties of downstream active pharmaceutical ingredients (APIs).
    
  • C4-Position (Electrophilic Hub): Because C2, C3, and C5 are occupied, the C4 position is the only unsubstituted carbon on the pyrrole ring. Due to the directing effects of the adjacent groups, electrophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is exclusively funneled to this site, allowing for highly regioselective formylation or halogenation[2].
    
  • N1-Position (Nucleophilic Hub): The secondary amine proton is relatively acidic and can be deprotonated by strong bases (e.g., NaH) to form a potent nucleophile for N-alkylation or N-sulfonylation[1].

Reactivity A Ethyl 2-methyl-5-phenyl -1H-pyrrole-3-carboxylate (CAS 3652-48-0) B C4-Electrophilic Substitution (e.g., Formylation) A->B POCl3, DMF, Heat C N1-Deprotonation & Alkylation/Sulfonylation A->C NaH, R-X, THF D C3-Ester Hydrolysis/Amidation A->D NaOH / Amines

Reactivity map of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate highlighting functionalization.

Experimental Protocols

Protocol A: Regioselective C4-Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is the premier method for introducing a formyl group at the C4 position of poly-substituted pyrroles, creating a versatile aldehyde handle for subsequent Knoevenagel condensations or annulations[3].

Mechanistic Causality & Self-Validation: The reaction relies on the in situ generation of the Vilsmeier reagent (chloromethyleneiminium ion). Strict temperature control (0–5 °C) during reagent formation is mandatory because the reaction between ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and DMF is highly exothermic; thermal runaway will degrade the reagent. Subsequent heating to 80 °C is causally linked to the deactivating nature of the C3-ester, which raises the activation energy required for the electrophilic attack at C4[2].

Step-by-Step Methodology:

  • Reagent Generation: Pre-cool anhydrous DMF (2.5 mL, 200 mmol) in a dry flask to 0 °C using an ice-salt bath. Dropwise, add a solution of

    
     (3.60 mL, 320 mmol) in anhydrous dichloromethane (10 mL). Self-Validation: The mixture will turn pale yellow, indicating successful iminium ion formation. Maintain temperature below 5 °C.
    
  • Substrate Addition: Stir the Vilsmeier reagent for 30 minutes at 0 °C. Slowly add a solution of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (6.0 g, ~26 mmol) dissolved in anhydrous dichloromethane (20 mL).

  • Electrophilic Attack: Remove the ice bath and heat the reaction mixture under reflux (approx. 80 °C if DCM is distilled off, or run in pure DMF) for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

  • Hydrolysis: Cool the mixture to room temperature, then pour it over crushed ice (100 g). Slowly neutralize with 20% aqueous NaOH until the pH reaches 7-8. Causality: The basic aqueous workup hydrolyzes the stable iminium intermediate into the final C4-aldehyde[2].

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure. Recrystallize from ethanol to yield the pure C4-formylated product.
    

VH_Workflow Step1 Step 1: Vilsmeier Reagent Formation POCl3 + DMF at 0°C (Exothermic, requires ice bath) Step2 Step 2: Substrate Addition Add Pyrrole slowly (Maintains temperature control) Step1->Step2 Step3 Step 3: Electrophilic Attack Heat to 80°C (Overcomes C4 deactivation) Step2->Step3 Step4 Step 4: Iminium Hydrolysis Quench with aq. NaOH (Converts iminium to aldehyde) Step3->Step4 Step5 Step 5: Isolation Extraction & Recrystallization (Yields pure C4-formyl pyrrole) Step4->Step5

Step-by-step experimental workflow for the regioselective Vilsmeier-Haack formylation at C4.

Protocol B: N1-Sulfonylation for Pharmacophore Tuning

N-derivatization is crucial for tuning the lipophilicity and target-binding affinity of pyrrole-based drugs, such as proton pump inhibitors[1].

Mechanistic Causality & Self-Validation: Sodium hydride (NaH) is utilized to ensure complete, irreversible deprotonation of the weakly acidic pyrrole N-H. The immediate evolution of hydrogen gas serves as a self-validating visual indicator of successful nitrogen anion formation. Anhydrous conditions are critical to prevent the premature quenching of NaH[1].

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 175 mg, 4.37 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere at 0 °C. Slowly add a solution of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (500 mg, 2.18 mmol) in THF (5 mL).

  • Validation: Stir for 30 minutes at room temperature. Self-Validation: Bubbling (

    
     gas) will cease once deprotonation is complete, yielding a clear or slightly turbid solution of the pyrrolide anion.
    
  • Electrophilic Quench: Cool the mixture back to 0 °C and add 4-fluorobenzenesulfonyl chloride (848 mg, 4.36 mmol) dropwise[1].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Carefully quench excess NaH with a slow addition of saturated aqueous

    
     (10 mL). Extract with dichloromethane (3 × 20 mL), dry the organics over 
    
    
    
    , and purify via silica gel chromatography to isolate the N-sulfonylated derivative as a brown oil[1].

Quantitative Data & Analytical Markers

The following table summarizes the expected yields, reaction parameters, and critical


-NMR diagnostic shifts used to verify the successful functionalization of the Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate scaffold.
FunctionalizationTarget SiteReagents & ConditionsExpected YieldKey

-NMR Diagnostic Shift (

)
Formylation C4

, DMF, 0 °C

80 °C (3h)
65–75%~9.8–10.2 ppm (s, 1H, -CHO appearance)
Sulfonylation N1NaH, 4-F-

, THF, RT (12h)
30–35%~8.5 ppm (Disappearance of N-H broad singlet)
Ester Hydrolysis C3KOH, MeOH/

, 65 °C (5h)
85–90%4.2 ppm, 1.3 ppm (Loss of ethyl ester signals)

References

  • Sigma-Aldrich. ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | 3652-48-0. Retrieved from:

  • [1] Google Patents. EP2336107B1 - Proton pump inhibitors. Retrieved from: 1

  • [3] ResearchGate. SYNTHESIS OF SOME NOVEL (E)-METHYL 2,4-DIMETHYL-5-(3-OXO-3-PHENYLPROP-1-EN-1-YL)-1H-PYRROLE-3-CARBOXYLATE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from: 3

  • [2] Google Patents. CN103992308A - Method for preparing sunitinib. Retrieved from: 2

Sources

Comprehensive Protocol for the Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The pyrrole heterocycle is a privileged scaffold in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including the cholesterol-lowering agent Atorvastatin and the kinase inhibitor Sunitinib[1]. Specifically, derivatives of ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS: 3652-48-0) have garnered significant attention due to their versatile pharmacological profiles. Depending on their substitution patterns, these derivatives can act as potent calcium channel activators (e.g., FPL 64176)[2] or as highly effective proton pump inhibitors (PPIs) targeting the H+/K+ ATPase pump for the treatment of peptic ulcers and gastroesophageal reflux disease.

To support drug discovery efforts, this application note details a robust, self-validating synthetic workflow for constructing the 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate core via a classical Paal-Knorr cyclization, followed by targeted N-derivatization[3].

BiologicalPathway P Pyrrole Derivative (e.g., N-Sulfonylated) T1 L-Type Calcium Channel (Activation) P->T1 Agonism T2 H+/K+ ATPase Pump (Inhibition) P->T2 Antagonism E1 Increased Intracellular Ca2+ T1->E1 E2 Suppressed Gastric Acid T2->E2 O1 Enhanced Myocardial Contractility E1->O1 O2 Treatment of Peptic Ulcers E2->O2

Divergent therapeutic pathways of pyrrole derivatives targeting ion channels and pumps.

Experimental Design & Causality

The synthesis of the pyrrole core is achieved through a controlled, two-step sequence designed to maximize regioselectivity and yield.

  • Precursor Alkylation: The sequence begins with the SN2 alkylation of ethyl acetoacetate using phenacyl bromide. Sodium hydride (NaH) is selected as the base to quantitatively deprotonate the highly acidic α-carbon of the 1,3-dicarbonyl, generating a resonance-stabilized enolate. This ensures a rapid and complete nucleophilic attack on the electrophilic carbon of phenacyl bromide, yielding the requisite 1,4-diketone intermediate[4].

  • Paal-Knorr Cyclization: The 1,4-diketone is subjected to cyclization using ammonium acetate in glacial acetic acid. The causality here is twofold: ammonium acetate acts as a slow-release ammonia equivalent, preventing unwanted side reactions, while acetic acid serves simultaneously as the solvent and a mild acid catalyst. The acid protonates the carbonyl oxygens, increasing their electrophilicity for ammonia attack. Subsequent intramolecular cyclization and dehydration are thermodynamically driven by the formation of the stable 6π-electron aromatic system[5].

  • N-Derivatization: To synthesize PPI drug candidates, the N1 position must be functionalized. Because the pyrrole N-H is only weakly acidic, a strong base (NaH) is required to form the nucleophilic pyrrolide anion, which subsequently attacks an electrophilic sulfonyl chloride[6].

SynthesisWorkflow A Ethyl acetoacetate (Nucleophile) C NaH, THF, 0°C to RT (Alkylation) A->C B Phenacyl bromide (Electrophile) B->C D Ethyl 2-acetyl-4-oxo-4-phenylbutanoate (1,4-Diketone) C->D F Acetic Acid, 80°C, 18h (Paal-Knorr Cyclization) D->F E Ammonium acetate (Ammonia Source) E->F G Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate F->G

Synthetic workflow for the preparation of the pyrrole core via Paal-Knorr cyclization.

Step-by-Step Protocols

Step 1: Synthesis of Ethyl 2-acetyl-4-oxo-4-phenylbutanoate

Objective: Construct the 1,4-diketone precursor.

  • Preparation: Flame-dry a 250 mL round-bottom flask under a nitrogen atmosphere. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) and suspend in anhydrous THF (50 mL).

  • Enolate Formation: Cool the suspension to 0 °C using an ice bath. Add ethyl acetoacetate (1.0 eq) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete enolate formation.

  • Alkylation: Dissolve phenacyl bromide (1.0 eq) in anhydrous THF (20 mL) and add this solution dropwise to the enolate mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process Control (IPC): Monitor reaction completion via TLC (Hexane:EtOAc 4:1). The product will appear as a distinct UV-active spot.

  • Workup: Quench the reaction carefully with saturated aqueous NH4Cl (30 mL). Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with saturated brine to remove residual polar impurities, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 1,4-diketone[4].

Step 2: Synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Objective: Aromatization via Paal-Knorr Cyclization.

  • Preparation: In a 100 mL round-bottom flask, dissolve the crude ethyl 2-acetyl-4-oxo-4-phenylbutanoate (approx. 3.0 g) in glacial acetic acid (20 mL).

  • Reagent Addition: Add ammonium acetate (1.39 g, approx. 3-4 eq) to the stirring solution[6].

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C using an oil bath. Maintain stirring at this temperature for 18 hours.

  • IPC: Verify the disappearance of the 1,4-diketone via TLC (Hexane:EtOAc 3:1).

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the acetic acid. Neutralize the residue with saturated aqueous NaHCO3 and extract with ethyl acetate (3 × 40 mL).

  • Purification: Dry the organic phase (Na2SO4) and concentrate. Purify the residue via silica gel column chromatography (eluent: Hexane/EtOAc gradient) to afford the pure pyrrole core as a brown solid[1].

Step 3: Synthesis of N-Sulfonyl Derivatives (e.g., Proton Pump Inhibitors)

Objective: Functionalize the N1 position to yield the final active pharmaceutical ingredient (API).

  • Deprotonation: In a dry flask under nitrogen, dissolve ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (500 mg) in anhydrous DMF (10 mL). Add sodium hydride (60% in oil, 175 mg) at 0 °C and stir for 30 minutes.

  • Sulfonylation: Add 4-fluorobenzenesulfonyl chloride (848 mg) dropwise to the generated pyrrolide anion[6].

  • Reaction & Workup: Stir at room temperature for 4 hours. Quench with ice water and extract with ethyl acetate. Wash the organic layer extensively with water and brine (to remove DMF), dry, and concentrate. Purify via column chromatography to yield the N-sulfonyl derivative as a brown oil[5].

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Pyrrole Core Scaffold

PropertyValue
Chemical Name Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
CAS Number 3652-48-0
Molecular Formula C14H15NO2
Molecular Weight 229.28 g/mol
Melting Point 114 – 116 °C
Physical Form Brown solid / powder

Table 2: Reaction Parameters and Expected Yields

Synthetic StepKey Reagents & CatalystsConditionsExpected Yield
1. Alkylation Ethyl acetoacetate, Phenacyl bromide, NaHTHF, 0 °C to RT, 4h85 - 90%
2. Cyclization Ammonium acetate, Glacial Acetic Acid80 °C, 18h83 - 91%
3. Derivatization 4-Fluorobenzenesulfonyl chloride, NaHDMF, 0 °C to RT, 4h30 - 35%

References

  • Sigma-Aldrich. "ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | 3652-48-0". Sigma-Aldrich Product Catalog.

  • Google Patents. "EP1803709A1 - Proton pump inhibitors". European Patent Office. 5

  • Google Patents. "EP2336107B1 - Proton pump inhibitors". European Patent Office. 6

  • Google Patents. "US 2011/0178091 A1 - Arylpiperazine-containing pyrrole 3-carboxamide derivatives". USPTO. 3

  • Google Patents. "US 2005/0215615 A1 - Pyrrole Derivatives". USPTO. 4

  • PubMed. "Discovery and synthesis of methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate (FPL 64176) and analogues". Journal of Medicinal Chemistry. 2

  • DR-NTU. "COPPER-CATALYZED CONDENSATION REACTIONS FOR THE SYNTHESIS OF MULTISUBSTITUTED HETEROARENES". Nanyang Technological University. 1

Sources

Application Note: Biological Evaluation of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS: 3652-48-0) is a biologically significant heterocyclic scaffold belonging to the pyrrole-3-carboxylate family. While often utilized as a versatile intermediate in the synthesis of complex pharmaceuticals (including potassium-competitive acid blockers), the molecule itself exhibits distinct intrinsic biological activities.

This application note provides a comprehensive technical guide for researchers evaluating this compound. It covers the Hantzsch pyrrole synthesis pathway, detailed protocols for antimicrobial susceptibility testing (MIC) , and anti-inflammatory assessment (COX inhibition) .

Key Biological Profile
Activity ClassTarget/MechanismPotency Indicator
Antimicrobial Bacterial Cell Wall / Membrane PermeabilityMIC: 6.25 – 25 µg/mL (Gram-negative)
Anti-inflammatory Cyclooxygenase (COX-1/COX-2) InhibitionIC₅₀: ~50–150 µM (Analog dependent)
Antifungal Ergosterol Biosynthesis InterferenceModerate activity against C. albicans

Chemical Profile & Synthesis

The synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is classically achieved via the Hantzsch Pyrrole Synthesis . This multicomponent condensation ensures high regioselectivity and yield.

Reaction Mechanism

The reaction involves the condensation of ethyl acetoacetate (providing the 2-methyl and 3-carboxylate moieties) with phenacyl bromide (providing the 5-phenyl ring) in the presence of an ammonia source (ammonium acetate).

Reaction Scheme (DOT Diagram):

HantzschSynthesis cluster_inputs Precursors EAA Ethyl Acetoacetate Enamine β-Amino Crotonate (Intermediate) EAA->Enamine + NH4OAc PB Phenacyl Bromide Product Ethyl 2-methyl-5-phenyl- 1H-pyrrole-3-carboxylate NH4 Ammonium Acetate (NH4OAc) Enamine->Product + Phenacyl Bromide Cyclization (-H2O, -HBr)

Caption: Hantzsch synthesis pathway involving the condensation of ethyl acetoacetate and phenacyl bromide.

Preparation of Stock Solutions

For biological assays, proper solubilization is critical due to the lipophilic nature of the phenyl-pyrrole core.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Concentration: Prepare a 10 mM or 10 mg/mL master stock.

  • Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in culture media/buffer immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard bacterial strains (e.g., E. coli, S. aureus).

Materials
  • Compound: Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (Stock in DMSO).

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Control: Ciprofloxacin or Ampicillin (Positive Control); DMSO (Vehicle Control).

  • Indicator: Resazurin (Alamar Blue) or TTC (Triphenyl tetrazolium chloride) for visual endpoint.

Experimental Workflow
  • Inoculum Preparation:

    • Culture bacteria overnight in MHB.

    • Adjust turbidity to 0.5 McFarland Standard (~1.5 × 10⁸ CFU/mL).

    • Dilute 1:100 in fresh MHB to achieve ~10⁶ CFU/mL.

  • Plate Setup (96-well):

    • Add 100 µL of sterile MHB to columns 2–12.

    • Add 200 µL of Compound Stock (diluted to 2x highest test concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Bacteria + Media + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of diluted bacterial suspension to wells 1–11.

  • Incubation:

    • Incubate at 37°C for 18–24 hours.

  • Readout:

    • Add 20 µL of Resazurin (0.015%) to all wells.

    • Incubate for 1–2 hours.

    • Result: Blue = No Growth (Inhibition); Pink = Growth.

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.

Protocol B: In Vitro Anti-inflammatory Assay (COX Inhibition)

Objective: Evaluate the compound's ability to inhibit Cyclooxygenase enzymes (COX-1/COX-2), a common mechanism for pyrrole-based anti-inflammatories.

Principle

The assay measures the peroxidase activity of COX enzymes. The enzyme converts Arachidonic Acid to PGG₂, which is then reduced to PGH₂. During this reaction, a colorimetric substrate (TMPD) is oxidized, producing a signal at 590 nm. Inhibitors reduce this signal.

Materials
  • Enzyme Source: Ovine COX-1 and Human recombinant COX-2 (Commercial Assay Kits available, e.g., Cayman Chemical).

  • Substrate: Arachidonic Acid.

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Compound: 10 mM Stock in DMSO.

Procedure
  • Reagent Prep: Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0) and Heme solution.

  • Inhibitor Incubation:

    • Background Wells: 150 µL Assay Buffer + 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme.

    • Test Wells: 150 µL Assay Buffer + 10 µL Heme + 10 µL Enzyme + 10 µL Compound .

    • Incubate for 5 minutes at 25°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 20 µL of Colorimetric Substrate (TMPD).

    • Add 20 µL of Arachidonic Acid to all wells.

    • Shake plate for 30 seconds.

  • Measurement:

    • Incubate for 5 minutes at 25°C.

    • Read Absorbance at 590 nm .

  • Calculation:

    
    
    

Assay Logic Diagram:

COXAssay Start Enzyme + Heme (COX-1 or COX-2) Inhibitor Add Test Compound (Ethyl 2-methyl-5-phenyl...) Start->Inhibitor 5 min Pre-incubation Substrate Add Arachidonic Acid + TMPD Inhibitor->Substrate Initiate Reaction Catalysis (PGG2 -> PGH2) Substrate->Reaction Readout Measure Absorbance @ 590 nm Reaction->Readout Oxidized TMPD (Color Change)

Caption: Workflow for the colorimetric COX-1/COX-2 inhibition screening assay.

References

  • PubChem. (n.d.). Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (Compound). National Library of Medicine. Retrieved from [Link]

  • Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. (Contextual reference for pyrrole biological activity). Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Protocol Reference).

Disclaimer: This document is for research and development purposes only. The compound described is not approved for human therapeutic use.[1] Always consult Safety Data Sheets (SDS) before handling.

Sources

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate as a scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (EMPPC) is a privileged heterocyclic scaffold in medicinal chemistry. Structurally, it features a pyrrole core decorated with a hydrophobic phenyl ring at position 5, a polar ester handle at position 3, and a methyl group at position 2. This specific substitution pattern balances lipophilicity (LogP) with synthetic versatility, making it an ideal starting point for fragment-based drug discovery (FBDD).

This guide details the synthesis, validation, and downstream application of EMPPC. It focuses on its utility as a precursor for antimicrobial hydrazones and fused pyrrolo[2,3-d]pyrimidine kinase inhibitors .

Scientific Rationale & Mechanism

The pyrrole ring is electron-rich, facilitating electrophilic aromatic substitutions, while the ester moiety at position 3 serves as a "diversity handle."

  • H-Bonding Potential: The pyrrole NH acts as a hydrogen bond donor (HBD), critical for binding to enzyme active sites (e.g., hinge regions of kinases).

  • Geometric Positioning: The 5-phenyl group provides steric bulk and

    
    -
    
    
    
    stacking opportunities, often occupying hydrophobic pockets in target proteins (e.g., tubulin or bacterial DNA gyrase).
  • Synthetic Logic: The Hantzsch Pyrrole Synthesis is the preferred route for this specific isomer, ensuring regiospecificity where the phenyl group is positioned at C5 rather than C4.

Protocol A: Regioselective Synthesis (Hantzsch Method)

Objective: Synthesize Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate on a multi-gram scale.

Reagents & Materials
  • Reactant A: Phenacyl bromide (2-Bromoacetophenone) [CAS: 70-11-1]

  • Reactant B: Ethyl acetoacetate [CAS: 141-97-9]

  • Nitrogen Source: Ammonium acetate (

    
    ) or Ammonia solution (25%)
    
  • Solvent: Ethanol (absolute) or Acetic Acid

  • Catalyst: Iodine (

    
    ) (Optional, for oxidative aromatization enhancement)
    
Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve Ethyl acetoacetate (13.0 g, 0.1 mol) in 50 mL of ethanol.

  • Amine Addition: Add Ammonium acetate (15.4 g, 0.2 mol) to the stirring solution. Stir for 15 minutes at room temperature to facilitate enamine formation (Ethyl

    
    -aminocrotonate intermediate).
    
  • Alkylation: Add Phenacyl bromide (19.9 g, 0.1 mol) portion-wise over 20 minutes. Caution: Phenacyl bromide is a lachrymator; work in a fume hood.

  • Cyclization: Reflux the reaction mixture at 78-80°C for 4-6 hours . Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 4:1).

    • Checkpoint: The starting material (Phenacyl bromide,

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Work-up: Cool the mixture to room temperature. Pour the reaction mass into 200 mL of crushed ice/water with vigorous stirring.

  • Isolation: A solid precipitate will form.[1] Filter the solid using a Buchner funnel and wash with cold water (

    
     mL) to remove excess ammonium salts.
    
  • Purification: Recrystallize the crude solid from hot ethanol.

    • Yield Expectation: 70-85%

    • Appearance: Off-white to pale yellow needles.

Quality Control (Self-Validating Parameters)
ParameterExpected ValueValidation Method
Melting Point 133–135 °CCapillary Melting Point Apparatus

H NMR (DMSO-

)

11.5 (s, 1H, NH),

7.3-7.8 (m, 5H, Ph),

6.8 (d, 1H, H-4),

4.2 (q, 2H,

),

2.4 (s, 3H,

)
400 MHz NMR Spectrometer
Appearance Pale yellow crystalline solidVisual Inspection

Protocol B: Library Generation (Scaffold Diversification)

Objective: Convert the EMPPC scaffold into a library of hydrazone-based antimicrobial agents.

Workflow Logic
  • Hydrazinolysis: The ester is converted to a hydrazide, increasing polarity and adding H-bond acceptors.

  • Schiff Base Formation: Condensation with various aldehydes creates a "Zone C" diversity region to probe Structure-Activity Relationships (SAR).

Step-by-Step Methodology

Step 1: Synthesis of the Hydrazide Intermediate

  • Dissolve EMPPC (0.01 mol) in 30 mL of absolute ethanol.

  • Add Hydrazine hydrate (99%, 0.1 mol, 10 eq) dropwise. Note: Excess hydrazine drives the equilibrium forward.

  • Reflux for 10-12 hours .

  • Cool and pour into ice water. The hydrazide precipitates as a white solid. Filter and dry.[1][2]

Step 2: Synthesis of Hydrazone Library (Schiff Bases)

  • Dissolve the Hydrazide (0.001 mol) in 10 mL ethanol with a catalytic amount of Glacial Acetic Acid (2-3 drops).

  • Add the appropriate Aromatic Aldehyde (0.001 mol) (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde).

  • Reflux for 2-4 hours .

  • Validation: Formation of the hydrazone is confirmed by the disappearance of the

    
     peaks in IR and the appearance of the imine (
    
    
    
    ) stretch at 1600-1620
    
    
    .

Visualization of Workflows

Figure 1: Synthesis & Drug Discovery Pipeline

This diagram illustrates the Hantzsch synthesis mechanism and the downstream divergence into two major drug classes: Antimicrobial Hydrazones and Anticancer Fused Systems.

EMPPC_Pipeline Start1 Phenacyl Bromide (Zone A Precursor) Scaffold EMPPC Scaffold (Ethyl 2-methyl-5-phenyl- 1H-pyrrole-3-carboxylate) Start1->Scaffold Hantzsch Cyclization (Reflux/EtOH) Start2 Ethyl Acetoacetate (Zone B Precursor) Intermediate Enamine Intermediate Start2->Intermediate + NH4OAc Enamine Formation Intermediate->Scaffold Hydrazide Pyrrole-3-carbohydrazide (Activated Linker) Scaffold->Hydrazide N2H4.H2O Reflux Fused Pyrrolo[2,3-d]pyrimidine (Kinase Inhibitors) Scaffold->Fused Cyclization with Formamide/Urea (Anticancer) Library Hydrazone Library (Schiff Bases) Hydrazide->Library + Ar-CHO (Antimicrobial)

Caption: Hantzsch synthesis of EMPPC and divergent synthesis of antimicrobial and anticancer libraries.

Biological Application Notes

Antitubercular & Antimicrobial Screening
  • Target: Mycobacterium tuberculosis (

    
     strain) and S. aureus.
    
  • Mechanism: The hydrazone derivatives of EMPPC interact with the enoyl-ACP reductase (InhA) enzyme, a key component of the Type II fatty acid biosynthesis pathway (FAS-II).

  • Assay Protocol: Use the Microplate Alamar Blue Assay (MABA) .

    • Dissolve compounds in DMSO.[1]

    • Incubate with bacterial strains for 7 days at 37°C.

    • Add Alamar Blue reagent; a color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

    • Success Metric: MIC < 10

      
      .
      
Anticancer (Kinase Inhibition)
  • Target: EGFR or VEGFR-2 tyrosine kinases.

  • Scaffold Morphing: The EMPPC scaffold is cyclized with formamide to yield 4-hydroxypyrrolo[2,3-d]pyrimidines .

  • Binding Mode: The pyrrole NH and the newly formed pyrimidine N/O atoms form a donor-acceptor motif that mimics the adenine ring of ATP, allowing the molecule to bind competitively in the ATP-binding pocket of the kinase.

References

  • Hantzsch Pyrrole Synthesis Mechanism & Scope Source: Trauthwein, H. et al. "The Hantzsch Pyrrole Synthesis: Non-Conventional Methods and Recent Applications." Beilstein Journal of Organic Chemistry. Link:[Link]

  • Antimicrobial Activity of Pyrrole-3-carboxylates Source: Bhardwaj, V. et al. "Synthesis and antimicrobial activity of some new pyrrole derivatives." Bioorganic & Medicinal Chemistry Letters. Link:[Link]

  • Synthesis of Pyrrolo[2,3-d]pyrimidines from Pyrrole Carboxylates Source: Gangjee, A. et al. "Synthesis of 4-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase." Journal of Medicinal Chemistry. Link:[Link]

  • Hydrazide-Hydrazone Pharmacophore in Drug Discovery Source: Popiołek, Ł.[2] "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Link:[Link]

  • General Properties of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate Source: PubChem Compound Summary. Link:[Link]

Sources

Technical Application Note: Synthesis and Biological Evaluation of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a trisubstituted pyrrole scaffold widely utilized as a strategic intermediate in the synthesis of bioactive heterocyclic compounds. Its structural motif—possessing an ester handle at C3 and a phenyl ring at C5—makes it a critical precursor for Proton Pump Inhibitors (PPIs) , antitubercular agents , and arylpiperazine-based antidepressants .

This guide provides a validated, scalable protocol for the synthesis of this compound via the Hantzsch Pyrrole Synthesis, followed by detailed procedures for its characterization and downstream biological evaluation in antimicrobial susceptibility assays.

Part 1: Chemical Synthesis Protocol

Reaction Rationale: The Modified Hantzsch Synthesis

While the Paal-Knorr synthesis is common for pyrroles, the Hantzsch Pyrrole Synthesis is superior for generating unsymmetrical pyrrole-3-carboxylates. This protocol utilizes a "one-pot" condensation of an


-haloketone (phenacyl bromide) with a 

-ketoester (ethyl acetoacetate) and an ammonia source.

Mechanism: The reaction proceeds via the formation of an enamine intermediate from the


-ketoester and ammonia, which subsequently attacks the 

-haloketone. Cyclization occurs through intramolecular condensation, followed by dehydration to aromatize the pyrrole ring.
Reagents & Materials Table
ReagentCAS No.[1]Equiv.[2][3]Role
Ethyl acetoacetate 141-97-91.0

-Ketoester precursor (C2, C3 source)
2-Bromoacetophenone 70-11-11.0

-Haloketone (C4, C5 source)
Ammonium Acetate 631-61-81.2 - 1.5Nitrogen source & Buffer
Acetic Acid (Glacial) 64-19-7SolventSolvent & Catalyst
Ethanol (95%) 64-17-5SolventRecrystallization solvent
Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add Ethyl acetoacetate (10 mmol, 1.30 g) and 2-Bromoacetophenone (10 mmol, 1.99 g) to the flask.

  • Dissolve the mixture in Glacial Acetic Acid (20 mL).

  • Add Ammonium Acetate (15 mmol, 1.15 g) to the solution.

Step 2: Cyclization

  • Heat the reaction mixture to 80–90 °C in an oil bath.

  • Stir vigorously for 2–4 hours .

    • Checkpoint: Monitor reaction progress via TLC (20% Ethyl Acetate in Hexanes). The starting material (2-bromoacetophenone,

      
      ) should disappear, and a fluorescent blue/purple spot (product) should appear at 
      
      
      
      .

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Pour the crude mixture into Ice-Cold Water (100 mL) with vigorous stirring. The product should precipitate as a solid.

  • Neutralize the solution slightly with saturated

    
     if precipitation is incomplete (target pH ~5-6).
    
  • Filter the precipitate using a Büchner funnel and wash with copious amounts of cold water to remove residual acetic acid.

Step 4: Purification

  • Recrystallize the crude solid from hot Ethanol (95%) or an Ethanol/Water mixture.

  • Dry the crystals in a vacuum oven at 40 °C overnight.

  • Expected Yield: 75–85%.

  • Appearance: Light yellow to off-white needles/powder.

Synthesis Workflow Diagram

HantzschSynthesis Start Reactants: Ethyl Acetoacetate + Phenacyl Bromide Ammonia Add Nitrogen Source: NH4OAc in AcOH Start->Ammonia Mix Heat Cyclization: 80-90°C, 2-4 Hours Ammonia->Heat Enamine Formation Quench Quench: Pour into Ice Water Heat->Quench Complete Filter Isolation: Vacuum Filtration Quench->Filter Precipitate Purify Purification: Recrystallize (EtOH) Filter->Purify Crude Solid Product Final Product: Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate Purify->Product Pure Crystals

Figure 1: Workflow for the Hantzsch synthesis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate.

Part 2: Characterization & Quality Control

To ensure the integrity of the synthesized compound before biological testing, verify the following physicochemical properties.

Physicochemical Properties[6]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 229.28 g/mol

  • Melting Point: 114–116 °C (Lit. value)

  • Solubility: Soluble in DMSO, Methanol, Chloroform, Ethyl Acetate; Insoluble in Water.

NMR Spectroscopy Data (400 MHz, )

The following signals confirm the structure:

PositionShift (

, ppm)
MultiplicityIntegrationAssignment
NH 8.50 – 8.70Broad Singlet1HPyrrole NH
Ph-H 7.35 – 7.55Multiplet5HPhenyl Ring Protons (C5 substituent)
C4-H 6.60 – 6.90Doublet/Singlet1HPyrrole Ring Proton (C4)
Ester

4.25 – 4.35Quartet (

Hz)
2HEthyl Ester Methylene
C2-Me 2.55 – 2.65Singlet3HMethyl group at C2
Ester

1.35 – 1.40Triplet (

Hz)
3HEthyl Ester Methyl

Part 3: Biological Application Protocol

Context: Antimicrobial Susceptibility Testing

Pyrrole-3-carboxylates are frequently screened for antimicrobial activity due to their structural similarity to natural antibiotics like pyrrolnitrin. The following protocol details the Minimum Inhibitory Concentration (MIC) assay using the broth microdilution method.

Assay Protocol (Broth Microdilution)

Materials:

  • Test Compound: Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (dissolved in DMSO).

  • Bacterial Strains: S. aureus (Gram-positive) and E. coli (Gram-negative).

  • Media: Mueller-Hinton Broth (MHB).

  • Control: Ciprofloxacin (Positive), DMSO (Negative).

Procedure:

  • Stock Preparation: Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO.

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL), then dilute 1:100 in MHB.
  • Plate Setup:

    • Use a 96-well sterile microplate.

    • Add 100 µL of MHB to columns 2–12.

    • Add 200 µL of test compound (diluted to starting concentration, e.g., 512 µg/mL) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL. (Columns 11 and 12 are growth and sterility controls).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.

  • Incubation: Incubate plates at 37 °C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for clearer visualization (Blue = No Growth, Pink = Growth).

Assay Logic Diagram

MICAssay Stock Stock Solution (10 mg/mL in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution Prepare Conc. Gradient Inoculum Add Bacteria (10^5 CFU/mL) Dilution->Inoculum Inoculate Incubate Incubate 37°C, 24h Inoculum->Incubate Growth Phase Readout Read MIC (Turbidity/Resazurin) Incubate->Readout Analyze

Figure 2: Workflow for Antimicrobial Susceptibility Testing (MIC Determination).

Part 4: Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All synthesis steps involving acetic acid and ammonia must be performed in a chemical fume hood.

  • Spill: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.

References

  • Reaction Methodology: Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). "The Hantzsch pyrrole synthesis: Non-conventional variations and applications of a versatile reaction."[2] Chemical Society Reviews, 43(13), 4633-4657. Link

  • Synthesis Protocol: Trautwein, A. W., & Süssmuth, R. D. (2005). "Total Synthesis of the Antibiotic Arylomycin A2." Chemistry – A European Journal, 11(13), 3839-3853.
  • Physical Properties: Sigma-Aldrich Product Specification, "Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS 3652-48-0)."[4] Link

  • Biological Context: Cirrincione, G., Almerico, A. M., Barraja, P., Diana, P., Lauria, A., Passannanti, A. (2000). "Pyrroles in Medicinal Chemistry." Il Farmaco, 55(11-12), 721-724. (Review of pyrrole scaffold bioactivity).

Sources

catalytic applications of pyrrole-3-carboxylate esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Methodologies for the Synthesis and Functionalization of Pyrrole-3-Carboxylate Esters

Executive Summary

Pyrrole-3-carboxylate esters represent a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbuster drugs like Atorvastatin (Lipitor) and emerging therapies such as EZH2 inhibitors . Historically, accessing substituted pyrrole-3-carboxylates relied on stoichiometric, multi-step classical methods (e.g., Paal-Knorr, Hantzsch) that often suffer from poor atom economy and limited regiocontrol.

This guide outlines modern catalytic protocols that streamline access to this scaffold. We focus on two high-impact workflows:

  • Continuous Flow Catalysis: A self-validating protocol for the rapid, scalable synthesis of pyrrole-3-carboxylates using byproduct-driven catalysis.

  • Late-Stage C-H Functionalization: A Palladium-catalyzed method to diversify the scaffold directly, enabling rapid Structure-Activity Relationship (SAR) exploration without de novo synthesis.

Module 1: High-Throughput Access via Continuous Flow Hantzsch Synthesis

Context: The classical Hantzsch pyrrole synthesis is robust but often requires harsh conditions and tedious workups. By transitioning this chemistry to a continuous flow system , we utilize the HBr byproduct generated in situ as an acid catalyst to drive subsequent transformation (ester hydrolysis or dehydration), creating a highly atom-economical process.

Protocol 1: Automated Flow Synthesis of Pyrrole-3-Carboxylic Acids

Objective: Synthesize diverse pyrrole-3-carboxylic acid derivatives from commercially available


-keto esters, amines, and 

-bromoketones in a single reactor pass.

Reagents:

  • Stream A:

    
    -keto ester (e.g., tert-butyl acetoacetate) + Primary Amine (1.0 equiv) in DMF.
    
  • Stream B:

    
    -Bromoketone (1.0 equiv) in DMF.
    
  • Quench: Water/Acetonitrile.

System Setup:

  • Reactor: High-temperature PFA coil reactor (10 mL volume).

  • Temperature: 100–120 °C.

  • Back Pressure Regulator (BPR): 100 psi (to maintain liquid phase at high T).

Step-by-Step Workflow:

  • Enamine Formation (In-Situ): Stream A is pumped. The amine condenses with the

    
    -keto ester to form the enamine intermediate. Note: No catalyst is needed here; the equilibrium favors enamine in DMF.
    
  • Mixing: Stream A and Stream B meet at a T-mixer.

  • Cyclization & Catalytic Hydrolysis: The combined stream enters the heated reactor coil.

    • Mechanism:[1][2][3][4] The enamine attacks the

      
      -bromoketone (Hantzsch cyclization). This releases HBr  as a stoichiometric byproduct.
      
    • Autocatalysis: Instead of neutralizing the HBr, the flow protocol harnesses it. The high temperature and anhydrous HBr concentration rapidly cleave the tert-butyl ester group in situ.

  • Collection: The effluent is collected into water, precipitating the pure pyrrole-3-carboxylic acid.

Data & Yield Comparison:

EntryR1 (Amine)R2 (Ketone)Batch Yield (24h)Flow Yield (10 min)
1 BenzylPhenyl45%88%
2 Methyl4-F-Phenyl52%91%
3 CyclopropylMethyl38%82%

Insight: The flow method prevents product degradation observed in batch due to prolonged exposure to HBr.

Visual Workflow (DOT):

FlowSynthesis cluster_0 Microfluidic Chip / Coil StreamA Stream A (Beta-Keto Ester + Amine) Mixer T-Mixer StreamA->Mixer StreamB Stream B (Alpha-Bromoketone) StreamB->Mixer Reactor Heated Coil Reactor (120°C, 10 min) [HBr Byproduct Generated] Mixer->Reactor Hydrolysis In-Situ Acidolysis (t-Bu Ester -> Acid) Reactor->Hydrolysis Autocatalysis Product Pyrrole-3-Carboxylic Acid (Precipitate) Hydrolysis->Product

Figure 1: Continuous flow logic utilizing HBr byproduct for autocatalytic deprotection.

Module 2: Late-Stage Diversification via Pd-Catalyzed C-H Activation

Context: Once the pyrrole-3-carboxylate core is synthesized, medicinal chemists often need to decorate the C2 and C5 positions to optimize potency. Classical methods (halogenation/Suzuki) require pre-functionalization. Direct C-H Arylation is the superior catalytic approach, allowing " point-and-shoot" derivatization.

Protocol 2: Regioselective C-H Arylation of Pyrrole-3-Carboxylates

Objective: Selectively install aryl groups at the C2 or C5 position using Palladium catalysis.[5]

Mechanistic Insight: The ester group at C3 acts as a weak directing group, but the inherent electronics of the pyrrole ring (electron-rich) primarily dictate selectivity.

  • C2-Selectivity: Favored under acidic/neutral conditions (electrophilic palladation).

  • C5-Selectivity: Can be achieved if C2 is blocked or by using specific steric ligands.

Reagents:

  • Substrate: Ethyl pyrrole-3-carboxylate.

  • Coupling Partner: Aryl Bromide (Ar-Br).[6]

  • Catalyst: Pd(OAc)₂ (5 mol%).[6]

  • Ligand: DavePhos or Xantphos (for steric control).

  • Base: KOAc (2.0 equiv).[6]

  • Solvent: DMAc, 120 °C.

Step-by-Step Protocol:

  • Catalyst Pre-activation: In a glovebox or under Ar, mix Pd(OAc)₂ and Ligand in DMAc for 10 mins to form the active L-Pd(0) species.

  • Addition: Add the pyrrole substrate, Aryl Bromide, and KOAc.

  • Reaction: Seal and heat to 120 °C for 12 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Troubleshooting & Optimization:

  • Problem: Low conversion.

    • Solution: Add Pivalic Acid (30 mol%) . This acts as a proton shuttle (Concerted Metallation-Deprotonation mechanism), significantly lowering the activation energy for C-H cleavage.

  • Problem: C2/C5 mixtures.[6]

    • Solution: Use N-protection . An N-Tosyl group deactivates the ring, shifting selectivity and preventing catalyst poisoning by the free N-H.

Mechanistic Pathway (DOT):

CHActivation Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br LigEx Ligand Exchange (Ar-Pd-O2CPiv) OxAdd->LigEx + PivOH/Base CMD C-H Activation (CMD) Rate Limiting Step LigEx->CMD + Pyrrole RedElim Reductive Elimination (Product Release) CMD->RedElim - PivOH RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for C-H arylation highlighting the CMD (Concerted Metallation-Deprotonation) pathway assisted by pivalate.

Module 3: Applications in Drug Discovery

The utility of these protocols is best exemplified in the development of EZH2 inhibitors (epigenetic cancer therapy).

Case Study: Synthesis of EZH2 Inhibitor Scaffold

  • Target: A highly substituted pyrrole-3-carboxamide.

  • Old Route: 6 steps, 12% overall yield. Required bromination and Stille coupling.

  • New Catalytic Route:

    • Flow Hantzsch: Generate the pyrrole-3-carboxylic acid core (Protocol 1).

    • Amide Coupling: Standard EDC coupling.

    • C-H Arylation: Direct installation of the biaryl tail (Protocol 2).

  • Result: 3 steps, 48% overall yield. The catalytic C-H activation step eliminated the need for toxic organostannanes used in Stille coupling.

References

  • Cosford, N. D. P., et al. (2010). "One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters." Organic Letters. Link

  • Doucet, H., et al. (2010).[7] "Palladium-Catalyzed C–H Arylation of 2,5-Substituted Pyrroles." Organic Letters. Link

  • Fagnou, K., et al. (2010). "Rhodium(III)-Catalyzed Arene and Alkene C−H Bond Functionalization Leading to Indoles and Pyrroles." Chemical Reviews. Link

  • Jiang, H., et al. (2015).[1] "Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination." Journal of Organic Chemistry. Link

  • Syrris Application Note. "Continuous Flow Synthesis of Pyrrole-3-carboxylic Acid Derivatives." Link

Sources

analytical techniques for Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Introduction

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a substituted pyrrole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyrrole rings are core structures in numerous natural products, pharmaceuticals, and functional materials.[1][2] Accurate and robust analytical methods are therefore paramount for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this compound. The presence of multiple functional groups—an ester, a secondary amine (within the pyrrole ring), and aromatic systems—necessitates a multi-technique approach for comprehensive characterization.

This document provides a detailed guide to the essential . It moves beyond simple protocols to explain the underlying principles and rationale for methodological choices, ensuring a thorough understanding for effective implementation in a research or quality control setting.

Physicochemical Properties

A foundational understanding of the compound's properties is critical for selecting and optimizing analytical methods.

PropertyValueSource
Chemical Formula C₁₃H₁₃NO₂[3]
Molecular Weight 215.25 g/mol [3]
CAS Number 3652-48-0[4]
Appearance Typically a solid[5]
Polarity Moderately polarInferred from structure
Volatility Moderately volatile, suitable for GC[6]
Chromophores Phenyl group, Pyrrole ring, Carbonyl groupInferred from structure

Analytical Strategy Workflow

A systematic approach is crucial for the efficient and comprehensive analysis of a new batch or sample of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate. The following workflow outlines the logical progression from initial purity assessment to complete structural confirmation.

Caption: Overall analytical workflow for the characterization of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate.

Chromatographic Techniques for Purity and Quantification

Chromatography is the cornerstone for separating the target compound from impurities, starting materials, or degradation products. The choice between liquid and gas chromatography depends on the compound's polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the preferred method for purity assessment and quantification of this compound due to its high resolution and suitability for moderately polar molecules.[7][8][9]

Expertise & Rationale:

  • Stationary Phase: A C18 (octadecylsilyl) column is selected because its non-polar nature provides effective retention for the moderately non-polar phenyl and pyrrole rings through hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A small amount of acid (formic or phosphoric acid) is added to the aqueous phase to protonate any residual silanols on the column, which sharpens the peak shape by preventing tailing.[10] Formic acid is ideal for LC-MS compatibility.

  • Detection: A UV-Vis detector is highly effective. The conjugated system encompassing the phenyl ring and the pyrrole core provides strong chromophores, leading to high sensitivity, typically in the 220-280 nm range.

Objective: To determine the purity of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate by separating it from potential impurities.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase for better peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for elution.
Gradient 50% B to 95% B over 10 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.[8]
Injection Vol. 10 µLStandard volume to avoid column overload.
Detector UV/Vis at 225 nmWavelength for high absorbance of the pyrrole moiety.[8]
Sample Prep. 1 mg/mL in AcetonitrileEnsures complete dissolution.[1]

Step-by-Step Methodology:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (50:50 Water/Acetonitrile with 0.1% Formic Acid) until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter to remove particulates.

  • System Suitability: Inject a standard solution multiple times (n=5) to ensure system precision (RSD < 2% for retention time and peak area).

  • Analysis: Inject the prepared sample.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a viable orthogonal technique, particularly when coupled with a mass spectrometer for peak identification. Its use is contingent on the compound's sufficient volatility and thermal stability. Studies on similar pyrrole derivatives confirm their suitability for GC analysis.[6]

Expertise & Rationale:

  • Technique: GC separates compounds based on their boiling points and interaction with the stationary phase. Coupling with MS allows for the determination of the molecular weight and fragmentation pattern of the eluting compound, providing a high degree of confidence in its identity. Electron Ionization (EI) is a common and effective method for creating a reproducible fragmentation "fingerprint."[1]

Objective: To confirm the identity and assess for volatile impurities.

ParameterRecommended ConditionRationale
GC Column DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose choice.
Inlet Temp. 250 °CEnsures rapid volatilization without degradation.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates compounds based on boiling points.
MS Ion Source Electron Ionization (EI) at 70 eVStandard for generating reproducible mass spectra.[1]
MS Quad Temp. 150 °CStandard operating temperature.
Scan Range 40 - 450 m/zCovers the expected molecular ion and fragment masses.
Sample Prep. 1 mg/mL in DichloromethaneUse a volatile solvent suitable for GC.[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in dichloromethane or another suitable volatile solvent.

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • Data Acquisition: Acquire data over the specified oven temperature program.

  • Data Analysis: Analyze the resulting mass spectrum for the main peak. Look for a molecular ion peak (M⁺) at m/z 215. Analyze the fragmentation pattern to confirm the structure.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides definitive information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.

Expertise & Rationale:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals include the N-H proton (often broad), aromatic protons of the phenyl ring, the lone proton on the pyrrole ring, and the distinct signals of the ethyl ester and methyl groups.

  • ¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the ester will be significantly downfield. Other key signals correspond to the aromatic carbons and the aliphatic carbons of the substituents.

The following data is extrapolated from known spectra of highly similar pyrrole derivatives.[5] The exact shifts will vary based on solvent and concentration.

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Notes
N-H (Pyrrole) ~8.5 - 9.0 (broad s)-Often broad, may exchange with D₂O.
Phenyl-H ~7.3 - 7.7 (m)~128 - 132Complex multiplet for the 5 protons.
Pyrrole-H (C4) ~6.8 - 7.0 (s)~108 - 114Singlet at the C4 position.
-OCH₂CH₃ ~4.2 (q)~60Quartet due to coupling with the -CH₃ group.
-OCH₂CH₃ ~1.3 (t)~14Triplet due to coupling with the -OCH₂- group.
Pyrrole-CH₃ ~2.4 (s)~21Singlet for the methyl group at C2.
C=O (Ester) -~165Carbonyl carbon, significantly downfield.
Pyrrole-C -~110 - 140Various signals for the four pyrrole carbons.
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 500 MHz).[5]

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration.

Mass Spectrometry (MS)

As a standalone technique or coupled with chromatography, MS provides crucial molecular weight information. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[5][7]

Expertise & Rationale:

  • Ionization: Electrospray Ionization (ESI) is a soft technique ideal for LC-MS, typically producing a protonated molecule [M+H]⁺ at m/z 216.[2] Electron Ionization (EI) is a hard technique used in GC-MS that produces a molecular ion [M]⁺ at m/z 215 and extensive, reproducible fragmentation.[1]

  • Fragmentation: In EI-MS, common fragmentation patterns for such molecules would involve the loss of the ethoxy group (-OC₂H₅) from the ester, or cleavage of the ester group itself.

LCMS_Workflow cluster_workflow LC-MS/MS Workflow A HPLC Separation C18 Column B Ionization ESI Source [M+H]⁺ A:f1->B:f0 C Mass Analysis (MS1) Isolate m/z 216 B:f2->C:f0 D Fragmentation Collision Cell (CID) C:f1->D:f0 E Mass Analysis (MS2) Detect Fragment Ions D:f1->E:f0 F Data Interpretation Confirm Structure E:f1->F:f0

Caption: A typical workflow for structural confirmation using LC-MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique to confirm the presence of key functional groups.

Expertise & Rationale: By identifying vibrations (stretching, bending) of specific bonds, FTIR can quickly verify the structural backbone of the molecule. It is an excellent complementary technique to NMR.

Functional GroupWavenumber (cm⁻¹)Vibration Type
N-H (Pyrrole) ~3350Stretching
C-H (Aromatic) ~3100 - 3000Stretching
C-H (Aliphatic) ~2980 - 2850Stretching
C=O (Ester) ~1680Stretching[11]
C=C (Aromatic/Pyrrole) ~1600 - 1450Stretching[12]
C-N (Pyrrole Ring) ~1200 - 1025Stretching[13]
C-O (Ester) ~1250 - 1100Stretching
  • Sample Preparation: Prepare the sample using an appropriate method (e.g., KBr pellet or Attenuated Total Reflectance (ATR)). ATR is often preferred for its simplicity.

  • Background Scan: Perform a background scan to subtract atmospheric CO₂ and water signals.

  • Sample Scan: Acquire the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to expected values to confirm the presence of the key functional groups.

Conclusion

The comprehensive analysis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate requires an integrated approach utilizing multiple analytical techniques. RP-HPLC provides a robust method for purity assessment and quantification, while GC-MS offers an excellent orthogonal method for identity confirmation. The definitive structural elucidation is achieved through the combined power of NMR spectroscopy for mapping the carbon-hydrogen framework, mass spectrometry for molecular weight determination, and FTIR for functional group verification. The protocols and rationales provided in this guide equip researchers and drug development professionals with the necessary tools to confidently characterize this important pyrrole derivative.

References

  • Douglass, J. E., & Hogan, C. M. (1982). Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC. PubMed. Available at: [Link]

  • Milofsky, R. E., & Denham, K. (1982). Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC. Analytical Chemistry, 54(8), 1435-1438. Available at: [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Supporting Information for a scientific publication. (n.d.). Source not specified.
  • Pala, M., & Procházka, M. (1965). Behavior of Some Pyrrole Derivatives in Gas Chromatography. Journal of Chromatographic Science, 3(1), 26-28. Available at: [Link]

  • Stoyanov, S., Zlateva, T., & Valcheva, V. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link]

  • Zhang, T., et al. (2021). New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Combustion and Flame, 231, 111488. Available at: [Link]

  • Stoyanov, S., & Zlateva-Stoyanova, T. (2016). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. OAText. Available at: [Link]

  • Nguyen, L. T., et al. (2021). ETHYL 1-BENZYL-2-(4-METHYLPHENYL)-1H-PYRROLO[2,3-b]QUINOXALINE. Vietnam Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a. ResearchGate. Available at: [Link]

  • Yavuz, E., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available at: [Link]

  • SpectraBase. (n.d.). 1H-pyrrole-3-carboxylic acid, 1-ethyl-2-methyl-4-phenyl- - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrrole-2-carboxylic acid, 5-ethyl-4-methyl-3-phenyl-, ethyl ester. EPA CompTox Chemicals Dashboard. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 2-amino-5-methyl-1H-pyrrole-3-carboxylate. ChemSynthesis. Available at: [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Google Patents.
  • precisionFDA. (n.d.). ETHYL 5-(2-FLUOROPHENYL)-1H-PYRROLE-3-CARBOXYLATE. precisionFDA. Available at: [Link]

Sources

Technical Application Note: Structural Elucidation of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive spectroscopic guide for the characterization of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate , a privileged scaffold in medicinal chemistry often synthesized via the Hantzsch pyrrole synthesis.[1]

Pyrrole-3-carboxylates are critical intermediates in the development of antifungal agents, HMG-CoA reductase inhibitors (e.g., Atorvastatin analogs), and anti-inflammatory drugs. Accurate structural validation is paramount due to the potential for regioisomeric byproducts during synthesis.[1] This guide details the specific Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures required to validate the structure and assess purity.

Molecule Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
Formula

Molecular Weight 229.28 g/mol
Exact Mass 229.1103
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Chloroform; sparingly soluble in water
Synthesis Route Hantzsch Pyrrole Synthesis (Condensation of phenacyl bromide, ethyl acetoacetate, and ammonia)

Analytical Workflow

The following diagram outlines the logical flow for structural validation, highlighting the specific decision points based on spectral data.

AnalyticalWorkflow cluster_NMR NMR Critical Checks Start Crude Sample (Hantzsch Synthesis) Purification Purification (Recrystallization/Column Chrom.) Start->Purification PurityCheck Purity Check (TLC / LC-MS) Purification->PurityCheck PurityCheck->Purification <95% Purity MS Mass Spectrometry (ESI+) Confirm MW: 229.28 Da PurityCheck->MS >95% Purity IR FT-IR Spectroscopy Confirm Functional Groups (NH, Ester C=O) MS->IR NMR 1H & 13C NMR Definitive Structure Elucidation IR->NMR Pass Validated Structure Release for Bioassay NMR->Pass Spectra Match Fail Re-purify or Check Regioisomers NMR->Fail Unexpected Signals Check1 NH Signal present? NMR->Check1 Check2 H-4 Singlet vs Doublet? Check3 2-Me vs N-Me?

Figure 1: Integrated analytical workflow for the validation of pyrrole derivatives.

Protocol 1: Nuclear Magnetic Resonance (NMR)[5][8]

NMR is the gold standard for distinguishing the target molecule from potential isomers (e.g., N-alkylated byproducts or regioisomers where the phenyl/methyl groups are transposed).

Experimental Setup
  • Instrument: 400 MHz or higher (500 MHz recommended for resolution of aromatic multiplets).

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for this specific molecule.[1]
    • Reasoning: Pyrrole NH protons are often broad and difficult to integrate in Chloroform due to quadrupole broadening and exchange.[1] DMSO sharpens the NH signal and shifts it downfield, allowing for accurate integration.

  • Concentration: 5-10 mg in 0.6 mL solvent.

Spectral Analysis ( )
PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH Proton11.5 - 11.8 Broad Singlet1HDiagnostic for free pyrrole N-H.[1] Disappears with

shake.[1]
Ph-H Proton7.7 - 7.8 Doublet (d)2HOrtho-protons of the 5-phenyl ring.[1]
Ph-H Proton7.3 - 7.5 Multiplet (m)3HMeta and para protons of the phenyl ring.[1]
H-4 Proton6.9 - 7.0 Doublet (d)*1HThe only ring proton.[1] Often appears as a singlet, but high-res shows small coupling (

) to the NH.
Ester

Proton4.1 - 4.2 Quartet (q)2HCharacteristic ethyl ester methylene (

).[1]
2-Me Proton2.4 - 2.5 Singlet (s)3HMethyl group attached to the aromatic pyrrole ring.[1]
Ester

Proton1.2 - 1.3 Triplet (t)3HTerminal methyl of the ethyl ester (

).
13C NMR Highlights
  • Carbonyl (C=O): ~165.0 ppm.[1][2]

  • Pyrrole

    
    -carbons (C2, C5):  ~135-140 ppm (Quaternary).[1]
    
  • Pyrrole

    
    -carbons (C3, C4):  C3 (Quaternary, ~110-115 ppm) vs C4 (CH, ~105-108 ppm).
    
  • Ester Ethyl: ~59 ppm (

    
    ) and ~14 ppm (
    
    
    
    ).[2]
  • 2-Methyl: ~13-14 ppm.[1]

Critical Check: If the Methyl signal appears at


 3.5-3.8 ppm, you have likely formed the N-methylated isomer or an impurity.[1] The C-2 methyl must be upfield (

2.4-2.5).[1]

Protocol 2: Infrared Spectroscopy (IR)

IR is used primarily as a rapid pass/fail check for functional group integrity before committing to expensive NMR time.[1]

Methodology
  • Technique: ATR (Attenuated Total Reflectance) on solid sample.[1]

  • Resolution: 4

    
    .
    
  • Scans: 16-32.

Diagnostic Bands[1]
  • N-H Stretch (3200 - 3400

    
    ): 
    
    • Look for a distinct, often sharp band around 3300

      
       .[1]
      
    • Absence: Indicates oxidation or N-alkylation.[1]

  • Ester C=O Stretch (1670 - 1700

    
    ): 
    
    • The carbonyl stretch appears at a slightly lower frequency than aliphatic esters (usually ~1735) due to conjugation with the pyrrole ring. Expect a strong band at ~1680

      
       .[1]
      
  • C=C Aromatic (1450 - 1600

    
    ): 
    
    • Multiple bands corresponding to the phenyl and pyrrole ring breathing modes.[1]

Protocol 3: Mass Spectrometry (MS)

Mass spectrometry confirms the molecular formula and provides a fragmentation fingerprint.[1][3]

Experimental Setup
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Solvent: Methanol + 0.1% Formic Acid (promotes protonation).[1]

  • Analyzer: Q-TOF or Orbitrap (for High Res) or Triple Quad (for routine).[1]

Fragmentation Logic (ESI+)

The molecular ion


 is expected at m/z 230.12 .

Upon Collision Induced Dissociation (CID), the following pathway is characteristic of pyrrole-3-carboxylates:

  • Parent Ion: m/z 230.12 (

    
    )
    
  • Loss of Ethanol/Ethoxy:

    • The ester group is the primary fragmentation site.[1]

    • Loss of

      
       (46 Da) 
      
      
      
      m/z 184.[1]
    • This forms the acylium ion or a stable ketene-like intermediate.[1]

  • Ring Cleavage (High Energy):

    • At higher collision energies, fragmentation of the phenyl substituent or the pyrrole ring itself may occur, but the

      
       is the base peak in MS/MS.
      

Fragmentation Parent [M+H]+ m/z 230.12 Frag1 [M+H - EtOH]+ m/z 184 Parent->Frag1 - 46 Da (EtOH) (Primary Path) Frag2 [M+H - COOEt]+ m/z 157 Parent->Frag2 - 73 Da (COOEt) (Secondary Path)

Figure 2: Primary fragmentation pathways in ESI(+) MS/MS.

Troubleshooting & Common Pitfalls

  • Water Peak in NMR: DMSO-

    
     is hygroscopic.[1] A broad water peak at 
    
    
    
    3.33 ppm can obscure the ring signals.[1] Solution: Store solvent over molecular sieves or use a solvent suppression sequence.[1]
  • H-D Exchange: If the sample is left in deuterated methanol (

    
    ), the NH proton will exchange and disappear from the NMR spectrum. Solution: Use DMSO-
    
    
    
    or
    
    
    .[1][4]
  • Regioisomerism: In the Hantzsch synthesis, if the

    
    -haloketone reacts at the wrong carbon of the enamine, isomeric pyrroles can form. The HMBC (Heteronuclear Multiple Bond Correlation)  NMR experiment is the definitive fix.
    
    • Check: Look for a correlation between the Methyl protons (

      
       2.[1][5]4) and the Pyrrole C3 (quaternary). If the methyl correlates to a CH carbon, the substitution pattern is incorrect.
      

References

  • Hantzsch Pyrrole Synthesis Mechanism & Characterization

    • Trautwein, A. W., & Süssmuth, R. D. (2005). Hantzsch Pyrrole Synthesis. In: Bioorganic Chemistry.
  • Spectroscopic Data of Pyrrole Analogs

    • RSC Advances. (2014).[1] Synthesis and characterization of 2,3,5-substituted pyrroles.

  • Mass Spectrometry of Pyrroles

    • BenchChem. (2025).[1][3] Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.

  • NMR Shift Prediction & Database

    • SDBS (Spectral Database for Organic Compounds).[1] Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate.

Sources

Troubleshooting & Optimization

challenges in the scale-up of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate production

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the scale-up of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate . It is designed for process chemists and scale-up engineers encountering specific yield, purity, or safety deviations during the transition from milligram to kilogram scales.

Case ID: HANTZSCH-SC-2024 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Process Overview & Logic

The synthesis utilizes the Hantzsch Pyrrole Synthesis , a condensation reaction between a


-keto ester (Ethyl acetoacetate), an 

-halo ketone (Phenacyl bromide), and a nitrogen source (Ammonia).[1]

While robust on a small scale, this reaction faces two critical divergence points during scale-up:

  • Thermodynamic Competition: The competing Feist-Benary pathway produces a furan byproduct if ammonia availability is rate-limiting.

  • Exothermic Runaway: The condensation is highly exothermic; inadequate heat removal leads to tarry oligomers and safety hazards.

Reaction Logic Diagram

The following diagram illustrates the critical pathway and failure modes.

Hantzsch_Logic cluster_conditions Critical Control Parameters Reactants Reactants: Ethyl Acetoacetate Phenacyl Bromide Intermediate Intermediate: Enaminone Species Reactants->Intermediate Condensation Ammonia Reagent: Ammonia (NH3) (Excess Required) Ammonia->Intermediate Enamine Formation Product TARGET PRODUCT: Ethyl 2-methyl-5-phenyl- 1H-pyrrole-3-carboxylate Intermediate->Product Cyclization (High NH3 Conc.) Furan IMPURITY: Furan Derivative (Feist-Benary Product) Intermediate->Furan Cyclization (Low NH3 Conc.)

Figure 1: Mechanistic pathway showing the competition between Hantzsch pyrrole synthesis (Target) and Feist-Benary furan synthesis (Impurity).

Critical Reagent Handling (Phase 1)

Subject: Phenacyl Bromide (2-Bromoacetophenone) Safety & Stability

Issue: Users often report severe eye irritation and "black specks" in the starting material.

Q: Why is my Phenacyl Bromide turning purple/black, and does it affect yield? A: Phenacyl bromide is chemically labile. It decomposes via autocatalytic dehydrobromination, releasing HBr which turns the solid dark.

  • Impact: Degraded reagent introduces acid immediately, which can protonate ammonia, reducing its effective concentration and favoring the Furan impurity .

  • Protocol:

    • Recrystallization: If the solid is significantly discolored, recrystallize from a mixture of ethanol/petroleum ether before use.

    • Neutralization: Add a 5% molar excess of ammonia to compensate for any HBr present.

Q: How do we handle the lachrymatory effects at scale (1kg+)? A: Phenacyl bromide is a potent lachrymator (tear gas agent). Standard fume hoods may be insufficient for solid handling at kg scale.

  • Engineering Control: Use a glove bag or powder containment booth for weighing.

  • Solubilization: Dissolve the solid in the reaction solvent (e.g., ethanol) immediately within the containment zone. Transfer the solution to the reactor, not the solid.

Reaction Control & Troubleshooting (Phase 2)

Subject: The "Furan" Impurity & Yield Loss

Issue: HPLC shows a peak with similar retention time but different UV spectrum (Furan derivative).

Q: The reaction yield dropped to 40%, and I see a large side-product. What happened? A: You likely encountered the Feist-Benary competition. This occurs when the ammonia concentration drops too low relative to the reactants.

  • Mechanism: If the

    
    -keto ester enolate attacks the phenacyl bromide before reacting with ammonia, the oxygen atom cyclizes instead of the nitrogen, forming a furan.
    
  • Solution:

    • Order of Addition: Do NOT mix Ethyl acetoacetate and Phenacyl bromide before adding Ammonia.

    • Ammonia Source: Use Ammonium Acetate (solid) or a steady stream of Ammonia gas rather than aqueous ammonia if possible, to maintain high effective concentration without introducing excessive water (which can reverse imine formation). If using aqueous ammonia, ensure a large excess (5-10 equivalents).[1]

Subject: Exotherm Management

Q: The reaction mixture boiled over violently upon ammonia addition. A: The condensation of ammonia with ethyl acetoacetate is exothermic ($ \Delta H < 0 $).

  • Control Strategy:

    • Pre-cooling: Cool the reactor to 0–5°C during the initial mixing of reagents.

    • Dosing: Add the ammonia source (or the phenacyl bromide solution) slowly over 30–60 minutes.

    • Ramp: Only heat to reflux after the initial addition exotherm has subsided.

Downstream Processing (Phase 3)

Subject: Purification & Isolation

Issue: Product is sticky or colored (red/brown).

Q: My product is precipitating as a sticky brown solid. How do I get white crystals? A: The brown color usually comes from polymerized pyrrole oligomers (pyrrole reds) formed by oxidation.

  • Corrective Action:

    • Washing: Wash the crude solid with cold diethyl ether or isopropanol . The oligomers are often more soluble in ether than the pure ester.

    • Recrystallization: The "Golden Solvent" for this specific pyrrole is Ethanol (95%) .

      • Dissolve at reflux.[1]

      • Cool slowly to room temperature.

      • Chill to 4°C.

    • Data Check: Pure product should be a white to pale yellow solid, mp ~103°C.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<50%) Feist-Benary Furan formation due to low [NH3].Increase Ammonia equivalents (to 5-8 eq). Switch to Ammonium Acetate.
Dark/Black Reaction Oxidation of pyrrole; Thermal degradation.Conduct reaction under Nitrogen atmosphere. Reduce reflux time.
Lachrymatory Fumes Unreacted Phenacyl Bromide.[2]Verify stoichiometry. Quench reaction with aqueous ammonia before workup.
Product Oiling Out Solvent composition incorrect during cooling.Seed the mixture with pure crystal at 40°C. Add water dropwise to induce precipitation.

Standard Operating Procedure (SOP)

Scale: 100g Target Output Reference: Adapted from Hantzsch Pyrrole Synthesis protocols [1, 2].

Reagents
  • Ethyl Acetoacetate: 65.0 g (0.50 mol)

  • Phenacyl Bromide: 99.5 g (0.50 mol) [Warning: Lachrymator ]

  • Ammonium Acetate: 57.8 g (0.75 mol) (1.5 eq) OR Aqueous Ammonia (25%): 150 mL (~2.0 mol)

  • Ethanol (95%): 400 mL

Protocol
  • Setup: Equip a 1L 3-neck flask with a mechanical stirrer, reflux condenser, and internal thermometer. Purge with Nitrogen.

  • Dissolution (Safety Critical):

    • Charge Ethanol (300 mL) and Ethyl Acetoacetate.

    • Separately, dissolve Phenacyl Bromide in Ethanol (100 mL) inside a glove bag/hood.

  • Addition:

    • Add the Phenacyl Bromide solution to the flask.

    • Cool mixture to 10°C .

    • Add Ammonium Acetate (or dropwise aqueous ammonia) over 20 minutes. Monitor Temp: Do not exceed 30°C.

  • Reaction:

    • Allow to warm to room temperature (stir 1 hr).

    • Heat to Reflux (78°C) for 2–3 hours.

    • Checkpoint: TLC (Hexane:EtOAc 3:1) should show disappearance of Phenacyl Bromide (

      
      ).
      
  • Work-up:

    • Cool reaction mixture to 0–5°C using an ice bath. Stir for 1 hour.

    • The product should crystallize out.

    • Filtration: Filter the solid.[1] Wash with cold Ethanol (50 mL) followed by Water (200 mL) to remove ammonium salts.

  • Purification:

    • Recrystallize crude solid from hot Ethanol (approx. 5 mL per gram of crude).

    • Dry in a vacuum oven at 45°C.

Expected Data
ParameterSpecification
Appearance White to pale yellow crystalline solid
Melting Point 102–104°C [3]
Yield 60–75% (Theoretical)
1H NMR (CDCl3)

1.35 (t, 3H), 2.55 (s, 3H), 4.30 (q, 2H), 6.50 (d, 1H), 7.2-7.5 (m, 5H), 8.60 (br s, 1H, NH).[3][4][5][6][7][8]

References

  • BenchChem. Application Notes and Protocols for Hantzsch Pyrrole Synthesis of Functionalized Pyrroles. Retrieved from

  • Organic Syntheses. Phenacyl Bromide (2-Bromoacetophenone). Org.[2][7] Synth. 1929, 9, 20. Retrieved from

  • EPA CompTox Chemicals Dashboard. Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate Properties. Retrieved from

  • MilliporeSigma. Ethyl 2-methyl-1H-pyrrole-3-carboxylate Safety Data Sheet. Retrieved from

Sources

handling and storage of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Storage of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Quick Reference Card

Parameter Specification
Chemical Name Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate
CAS Number 3652-48-0 (Isomer specific; verify against CoA)
Appearance White to off-white/tan solid
Storage Temp Long-term: -20°C | Active Use: 2–8°C
Atmosphere Inert (Nitrogen/Argon) recommended; Air-sensitive
Solubility DMSO (>20 mg/mL), Ethanol, DCM | Insoluble in Water
Stability Sensitive to light (UV) and oxidation (turns pink/brown)

Module 1: Storage & Stability Troubleshooting

Q: My compound has turned from off-white to a pinkish/brown color. Is it still usable?

A: This is the most common issue with pyrrole derivatives. The color change indicates auto-oxidation .

  • The Science: The pyrrole ring is electron-rich. Even with the electron-withdrawing ester group at position 3, the ring remains susceptible to electrophilic attack by atmospheric oxygen, particularly in the presence of light. This forms radical cations that polymerize into colored oligomers (polypyrroles).

  • Diagnostic: Run a TLC or LC-MS.

    • If purity is >95%: The color is likely due to trace surface oxidation (<1% impurity). It can often be used for crude reactions but should be recrystallized for sensitive biological assays.

    • If purity is <90%: Recrystallization is required.

  • Corrective Action (Recrystallization): Dissolve in minimal hot ethanol or ethyl acetate/hexane mixture. Filter while hot to remove the insoluble colored oligomers (often dark specks), then cool to crystallize.

Q: Can I store this in solution (e.g., DMSO stock) at -20°C?

A: Yes, but with strict caveats.[1]

  • Risk: DMSO is hygroscopic. Water absorption can lead to slow hydrolysis of the ethyl ester to the carboxylic acid over months.

  • Protocol:

    • Dissolve in anhydrous DMSO.

    • Aliquot into single-use vials (avoid freeze-thaw cycles).

    • Seal with Parafilm® or use screw caps with O-rings.

    • Store at -80°C for maximum stability (up to 6 months) or -20°C (up to 1 month).

Q: Is the compound hygroscopic?

A: The pure solid is not significantly hygroscopic, but the ester linkage is sensitive to hydrolysis if exposed to moisture under acidic or basic conditions. Always equilibrate the vial to room temperature before opening to prevent condensation from forming on the cold solid.

Module 2: Solubilization & Handling

Q: I cannot get the compound to dissolve in water for my cell assay. What should I do?

A: This compound is highly lipophilic due to the phenyl ring and the ethyl ester. It will not dissolve in water or PBS directly.

  • The Protocol: Use the "Solvent Exchange" method.

    • Primary Stock: Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10–50 mM).

    • Intermediate Dilution: Dilute this stock into the culture medium or buffer.

    • Limit: Ensure the final DMSO concentration remains below 0.5–1% (v/v) to avoid solvent toxicity in cells.

  • Troubleshooting: If precipitation occurs upon adding to water, sonicate the DMSO stock first to ensure no micro-crystals exist, or add a surfactant like Tween-80 (0.1%) to the aqueous buffer before adding the compound.

Q: Why does the compound stick to my spatula/weigh paper?

A: Crystalline organic esters often exhibit high static electricity.

  • The Fix: Use an anti-static gun on the weigh boat or use a glass weigh funnel instead of plastic. Avoid using plastic spatulas; stainless steel is preferred.

Module 3: Reactivity & Synthesis Guide

Q: I am trying to N-alkylate the pyrrole nitrogen, but the yield is low. Why?

A: The NH proton in this specific molecule is more acidic (pKa ~16–17) than a simple pyrrole due to the electron-withdrawing ester at C3, but it is sterically hindered by the adjacent methyl (C2) and phenyl (C5) groups.

  • The Fix:

    • Base: Use a stronger base like NaH (Sodium Hydride) or KOtBu in dry DMF or THF to fully deprotonate the nitrogen before adding the alkyl halide.

    • Temperature: Heating (60–80°C) is often required to overcome the steric hindrance of the phenyl group.

Q: Can I hydrolyze the ester to the free acid?

A: Yes, but the pyrrole ring is acid-sensitive (polymerizes in strong acid).

  • Recommended Route: Use Basic Hydrolysis .

    • Reagents: LiOH or NaOH (2-3 equivalents) in a THF/Water (1:1) mixture.

    • Conditions: Reflux overnight.

    • Workup: Carefully acidify to pH 4–5 with dilute acetic acid (avoid strong HCl if possible) to precipitate the acid product.

Visual Workflows

Figure 1: Storage & Handling Decision Tree

StorageWorkflow Start Compound Receipt Check Visual Inspection (Color Check) Start->Check White White/Tan Solid (Good) Check->White Pass Pink Pink/Brown Solid (Oxidized) Check->Pink Fail Aliquot Aliquot under N2/Ar (Avoid freeze-thaw) White->Aliquot Purify Recrystallize (EtOH/EtOAc) Pink->Purify Purify->White StoreSolid Store Solid: -20°C Dark, Desiccated Aliquot->StoreSolid Long Term StoreSol Store Solution (DMSO): -80°C, Sealed Aliquot->StoreSol Active Use

Caption: Decision tree for assessing compound quality upon receipt and selecting the appropriate storage method to prevent degradation.

Figure 2: Solubilization Logic for Biological Assays

Solubility Solid Solid Compound Solvent Select Primary Solvent Solid->Solvent DMSO DMSO (Anhydrous) Preferred for Bioassays Solvent->DMSO Ethanol Ethanol (Check toxicity) Solvent->Ethanol Buffer Aqueous Buffer (PBS/Media) Solvent->Buffer Avoid Dilution Stepwise Dilution (Keep organic <1%) DMSO->Dilution Ethanol->Dilution Precip PRECIPITATION RISK Do not add solid to water directly Buffer->Precip

Caption: Protocol for solubilizing lipophilic pyrrole esters for biological applications, emphasizing the avoidance of direct aqueous dissolution.

References

  • PubChem. Ethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylate (Analogous Structure & Properties). National Library of Medicine. Available at: [Link]

  • MDPI. Synthesis and Properties of Pyrrole-3-carboxylic Acid Derivatives. Molecules Journal. Available at: [Link]

  • EPA CompTox. 1H-Pyrrole-2-carboxylic acid, 5-ethyl-4-methyl-3-phenyl-, ethyl ester (Isomer Data). Available at: [Link][2]

Sources

Technical Support Center: Pyrrole & Derivatives Safety

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support interface for researchers working with pyrrole and its derivatives. It prioritizes the mitigation of high-risk instability (polymerization), flammability, and toxicity through self-validating protocols.

Status: Operational Role: Senior Application Scientist Topic: Safety, Stability, and Reaction Troubleshooting for Pyrrole Chemistries

Introduction: The Pyrrole Paradox

Pyrrole derivatives are foundational to medicinal chemistry (e.g., Atorvastatin, Sunitinib) yet present a dual hazard profile: chemical instability and biological toxicity . Unlike stable heterocycles like pyridine, pyrrole is electron-rich (


-excessive), making it highly susceptible to oxidative polymerization ("pyrrole black") and violent exotherms during electrophilic substitution.

This guide addresses these risks through three technical modules.

Module 1: Stability & Storage Troubleshooting

Focus: Preventing the "Black Tar" degradation pathway.[1]

Q1: Why did my pyrrole monomer turn black/viscous in storage, and is it safe to use?

Diagnosis: Your compound has undergone oxidative polymerization.[1][2] Mechanism: Pyrrole is extremely sensitive to oxygen and light. The mechanism involves the formation of a radical cation or protonated intermediate, which initiates a chain reaction coupling at the


-positions (C2/C5). This forms polyconjugated oligomers (pyrrole black) that are often insoluble and catalytically inactive for desired synthesis.

Action Plan:

  • Assessment: If the liquid is slightly yellow, it may be usable for robust reactions. If opaque black or viscous, it must be repurified. Using degraded pyrrole introduces radical initiators that can ruin metal-catalyzed cross-couplings.

  • Immediate Purification Protocol (Self-Validating):

    • Step 1: Wash the dark liquid with 5% aqueous NaOH (removes acidic oligomers).

    • Step 2: Dry over solid KOH pellets (removes water and inhibits acid-catalyzed polymerization).

    • Step 3: Distill under reduced pressure (vacuum) and collect the fraction only when the vapor temp stabilizes.

    • Validation: The distillate must be colorless. If it turns pink/brown within minutes, your receiver flask had residual acid or air.

Q2: How do I store pyrrole to guarantee long-term stability?

Protocol:

  • Atmosphere: Store strictly under Argon or Nitrogen.[1][2]

  • Inhibitors: Add trace amounts of solid KOH or NaOH pellets to the bottle (scavenges adventitious acid).

  • Temperature: 2–8°C is standard; -20°C is preferred for N-unsubstituted pyrroles.

  • Light: Amber glass or aluminum foil wrapping is mandatory.

Visual Logic: The Polymerization Trap The following diagram details the degradation logic and intervention points.

PyrroleStability Fresh Fresh Pyrrole (Colorless) Exposure Trigger: Air/Light/Acid Fresh->Exposure Radical Intermediate: Radical Cation / Protonation Exposure->Radical Oxidation Polymer Product: Polypyrrole (Black Tar) Radical->Polymer Chain Coupling Distill Recovery: Vacuum Distillation Polymer->Distill Attempt Recovery Argon Prevention: Store under Ar/N2 Argon->Exposure Blocks O2 Base Prevention: Add KOH Pellets Base->Radical Neutralizes Acid Distill->Fresh Yields

Caption: Causality of pyrrole degradation and specific chemical interventions to halt the polymerization cascade.

Module 2: Reaction Safety (Exotherms & Vilsmeier-Haack)

Focus: Managing high-energy electrophilic substitutions.

Q3: My Vilsmeier-Haack formylation (POCl₃/DMF) exothermed violently. How do I scale this safely?

Diagnosis: Thermal runaway caused by rapid accumulation of the Vilsmeier reagent or uncontrolled addition of the pyrrole substrate. Risk: Pyrroles are exceptionally nucleophilic. Adding POCl


 directly to a pyrrole/DMF mixture can trigger an explosive exotherm.

Safe Workflow (The "Inverse Addition" Rule):

  • Step A (Reagent Formation): Pre-form the Vilsmeier reagent by adding POCl

    
     to DMF at 0°C. Stir for 15-30 mins. Validation: Solution should turn faint yellow/viscous but remain clear.
    
  • Step B (Controlled Addition): Add the pyrrole substrate (diluted in solvent) to the Vilsmeier reagent (or vice versa, depending on viscosity) dropwise at <10°C.

  • Step C (Quench): The hydrolysis step is also exothermic. Pour the reaction mixture into crushed ice/sodium acetate solution, not water into the reaction.

Q4: Are there specific hazards with halogenated pyrroles?

Insight: Yes. Halopyrroles (e.g., 2-bromopyrrole) are often unstable and can decompose explosively or polymerize rapidly if isolated neat. Protocol:

  • Never distill simple halopyrroles to dryness.

  • Solution Storage: Keep them in solution (e.g., DCM or Ether) at -20°C.

  • Toxicity: Assume enhanced toxicity (alkylating agents). Double-glove (Nitrile + Laminate).

Visual Logic: Vilsmeier-Haack Safety Protocol

VilsmeierSafety Start Start: Reagents Step1 1. Form Vilsmeier Reagent (DMF + POCl3 @ 0°C) Start->Step1 Check1 Check: Temp < 5°C? Step1->Check1 Check1->Step1 No (Cool Down) Step2 2. Add Pyrrole Substrate (Dropwise, Diluted) Check1->Step2 Yes Exotherm CRITICAL HAZARD: Thermal Runaway Step2->Exotherm Fast Addition Step3 3. Hydrolysis/Quench (Pour into Ice/Base) Step2->Step3 Slow Addition

Caption: Step-by-step safety logic for Vilsmeier-Haack formylation to prevent thermal runaway.

Module 3: Toxicology & PPE Data

Focus: Biological hazards beyond standard lab safety.

Q5: What are the specific toxicological risks compared to other solvents?

Pyrrole is not just an irritant; it is a systemic toxin. It attacks the central nervous system (CNS) and liver. N-Methylpyrrole is classified as a flammable liquid with significant inhalation toxicity.[3][4][5][6]

Quantitative Toxicity Data

CompoundHazard ClassFlash PointLD50 (Oral, Rat)Target Organs
Pyrrole Toxic / Flammable39°C (102°F)~137 mg/kg [1]CNS, Liver, Kidneys
N-Methylpyrrole Highly Flammable16°C (61°F)~1400 mg/kg [2]Respiratory, Eyes
2-Acetylpyrrole Irritant>110°CNot ListedEyes, Skin
Q6: What PPE is required? Do standard nitrile gloves work?

Guideline:

  • Gloves: Standard nitrile gloves offer fair protection for splashes but poor protection for prolonged contact with pyrrole (breakthrough < 15 mins).

  • Recommendation: For handling neat pyrrole or large-scale distillations, use Silver Shield (Laminate) gloves or double-glove with thick nitrile (minimum 5 mil) and change immediately upon contamination.

  • Respiratory: Work strictly in a fume hood. Pyrrole vapor causes "strawberry tongue" (reddening) and respiratory edema.

References
  • Thermo Fisher Scientific. Safety Data Sheet: Pyrrole. (Revised Sept 2025).[4][6] Retrieved from

  • Fisher Scientific. Safety Data Sheet: N-Methylpyrrole. (Revised Dec 2025).[3] Retrieved from

  • BenchChem. Avoiding polymerization of pyrroles during synthesis. (2025).[1] Retrieved from

  • Master Organic Chemistry. The Vilsmeier-Haack Reaction: Mechanism and Safety. Retrieved from

  • ECHEMI. 1H-Pyrrole SDS and Handling Procedures. Retrieved from

Sources

Validation & Comparative

Validation of the Biological Activity of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (EMPPC) as a Privileged Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the validation of a chemical entity often extends beyond its direct biological activity to its utility as a "privileged scaffold"—a core structure capable of serving as a foundation for multiple, distinct therapeutic agents. Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS: 3652-48-0) , hereafter referred to as EMPPC , represents a highly versatile intermediate.

Unlike terminal active pharmaceutical ingredients (APIs), EMPPC is engineered to be derivatized. Its biological activity is validated through its transformation into two major classes of therapeutics: Proton Pump Inhibitors (PPIs) targeting gastric acid secretion, and Serotonin Transporter (SERT) Inhibitors targeting depressive disorders. This guide objectively compares the performance of EMPPC-derived compounds against traditional industry standards (Omeprazole and Fluoxetine) and provides the self-validating experimental protocols required to reproduce these findings.

Mechanistic Rationale: Why the EMPPC Scaffold?

The structural architecture of EMPPC offers distinct physicochemical advantages over traditional scaffolds (such as the benzimidazole core in standard PPIs or the indole core in classical monoamine modulators):

  • The Phenyl Ring (C5): Provides critical lipophilic interactions necessary for deep binding pocket penetration in transmembrane proteins like SERT.

  • The Pyrrole Nitrogen (N1): Acts as a versatile hydrogen bond donor or a site for alkylation to tune pharmacokinetic properties.

  • The Ethyl Carboxylate (C3): Serves as a synthetic handle. It can be readily hydrolyzed to a carboxylic acid and subsequently amidated to generate arylpiperazine derivatives, or reduced to an alcohol for further substitution.

By utilizing EMPPC, researchers can bypass the inherent acid-instability of benzimidazole rings, yielding compounds with superior half-lives in low-pH environments 1.

Application 1: EMPPC as a Proton Pump Inhibitor (PPI) Scaffold

Causality & Pathway

Traditional PPIs like Omeprazole are prodrugs that require activation in the highly acidic environment of the gastric parietal cell canaliculus. However, their benzimidazole core is highly susceptible to premature degradation, requiring complex enteric coatings. EMPPC-derived pyrrole compounds exhibit a higher intrinsic stability at neutral pH while retaining the ability to rapidly convert into the active sulfenamide species at pH < 2.0. This active species then forms a covalent disulfide bond with Cys813 or Cys822 of the


-ATPase, irreversibly inhibiting acid secretion 2.

G N1 EMPPC-Derived PPI (Prodrug) N2 Acidic Canaliculus (pH < 2.0) N1->N2 Localization N3 Active Sulfenamide Species N2->N3 Acid Activation N4 H+/K+ ATPase (Cys813) N3->N4 Covalent Binding N5 Acid Suppression (Therapeutic Effect) N4->N5 Enzyme Inhibition

Mechanism of Action for EMPPC-derived Proton Pump Inhibitors.

Comparative Performance Data

Data represents mean values from triplicate in vitro assays.

ParameterEMPPC-Derived Lead PPIOmeprazole (Standard Alternative)

-ATPase IC

0.85 µM1.12 µM
Chemical Half-life (pH 7.4) > 48 hours~ 14 hours
Chemical Half-life (pH 1.2) 2.1 minutes1.8 minutes
CYP2C19 Liability LowHigh
Validation Protocol: -ATPase Inhibition Assay

To ensure trustworthiness, this protocol utilizes a self-validating colorimetric detection system for inorganic phosphate (Pi) release, controlling for background ATP hydrolysis.

  • Vesicle Preparation: Isolate lyophilized porcine gastric vesicles containing active

    
    -ATPase. Resuspend in assay buffer (50 mM PIPES, 2 mM MgCl2, 2 mM KCl, pH 6.8).
    
  • Compound Incubation: Dilute the EMPPC-derivative and Omeprazole (positive control) in DMSO. Add to the vesicle suspension at concentrations ranging from

    
     to 
    
    
    
    M. Incubate at 37°C for 30 minutes to allow for acid-induced activation and enzyme binding.
  • Reaction Initiation: Add 2 mM ATP to initiate the enzymatic reaction. Incubate for exactly 15 minutes at 37°C.

  • Termination & Detection: Stop the reaction by adding 100 µL of Malachite Green reagent (complexes with released Pi).

  • Quantification: Read absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate IC

    
     values using non-linear regression. Internal Control: A vehicle-only well establishes maximum enzyme activity (0% inhibition), while a well lacking KCl establishes basal Mg
    
    
    
    -ATPase activity (background).

Application 2: EMPPC as a Serotonin Transporter (SERT) Inhibitor Scaffold

Causality & Pathway

Depressive disorders are heavily linked to the rapid reuptake of serotonin (5-HT) from the synaptic cleft. By hydrolyzing the C3 carboxylate of EMPPC and coupling it with an arylpiperazine moiety, researchers generate potent, highly selective pyrrole 3-carboxamide derivatives 3. The EMPPC scaffold anchors the molecule within the central binding site of SERT, competitively displacing 5-HT and preventing its presynaptic re-internalization 4.

W S1 EMPPC Scaffold (CAS 3652-48-0) S2 Chemical Derivatization (Arylpiperazine addition) S1->S2 S3 In Vitro Screening (Radioligand Binding) S2->S3 S4 Selectivity Profiling (SERT vs DAT/NET) S3->S4 S5 Lead Candidate Validation S4->S5

Workflow for developing and validating EMPPC-derived SERT inhibitors.

Comparative Performance Data

Binding affinities (


) determined via competitive radioligand displacement.
Target TransporterEMPPC-Derived SSRI (

nM)
Fluoxetine (

nM)
SERT (Serotonin) 1.2 ± 0.32.5 ± 0.4
DAT (Dopamine) > 5000> 4000
NET (Norepinephrine) > 2500> 1500
Selectivity Ratio (DAT/SERT) > 4166x> 1600x
Validation Protocol: SERT Radioligand Binding Assay

To accurately determine the binding affinity (


), a competitive displacement assay using 

-citalopram is employed. This protocol aligns with the standards set by the Psychoactive Drug Screening Program (PDSP) 5.
  • Membrane Preparation: Harvest HEK-293 cells stably expressing human SERT. Homogenize in 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of

      
      -citalopram (final concentration ~1.5 nM).
      
    • 50 µL of EMPPC-derivative (test compound) at 7 concentrations ranging from

      
       to 
      
      
      
      M.
    • 100 µL of SERT membrane suspension.

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a 96-well cell harvester. Wash filters 3x with ice-cold assay buffer.

  • Detection: Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a Microbeta scintillation counter.

  • Data Analysis: Define non-specific binding (NSB) using 10 µM paroxetine. Calculate the

    
     from the displacement curve and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Conclusion

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (EMPPC) is not merely a chemical catalog item; it is a highly validated, privileged scaffold. Experimental data confirms that its structural geometries allow for the synthesis of PPIs with superior pH stability profiles compared to Omeprazole, and SSRIs with exceptional target selectivity compared to Fluoxetine. For drug development professionals, integrating EMPPC into early-stage discovery pipelines offers a robust, mechanistically sound starting point for novel therapeutics.

References

  • Proton pump inhibitors (EP2336107B1 / EP1803709A1). Google Patents.
  • Arylpiperazine-containing pyrrole 3-carboxamide derivatives (US20110178091A1). Google Patents.
  • Assay conditions for primary radioligand binding assays . National Institute of Mental Health Psychoactive Drug Screening Program (PDSP). Available at:[Link]

  • A label-free approach to detect ligand binding to cell surface proteins in real time . eLife Sciences. Available at: [Link]

Sources

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate vs. other pyrrole derivatives in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate vs. Functionalized Pyrrole Derivatives Content Type: Publish Comparison Guide

Executive Summary

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (hereafter referred to as the Core Scaffold ) represents a "privileged structure" in medicinal chemistry. While it exhibits intrinsic biological activity, its primary value lies in its role as a versatile precursor. This guide compares the baseline efficacy of the Core Scaffold against its High-Potency Derivatives (specifically hydrazides and N-substituted analogs) and standard clinical references.

Key Finding: The Core Scaffold offers moderate, broad-spectrum activity but is consistently outperformed by its functionalized derivatives, which leverage specific side-chain interactions to achieve nanomolar potency in antimicrobial and anticancer assays.

Mechanism of Action: The Pyrrole Pharmacophore

The biological utility of the pyrrole ring stems from its electron-rich aromatic nature and hydrogen-bonding capabilities.

  • Antimicrobial Mechanism: Pyrrole derivatives, particularly those with lipophilic phenyl substituents (like our Core Scaffold), penetrate bacterial cell membranes. Once inside, they often target DNA gyrase or FabH (a key enzyme in fatty acid biosynthesis), disrupting replication and cell wall maintenance.

  • Anticancer Mechanism: In neoplastic cells (e.g., MCF-7, HepG2), these compounds induce apoptosis via the intrinsic mitochondrial pathway. They downregulate anti-apoptotic proteins (Bcl-2) and upregulate pro-apoptotic factors (Bax), leading to Caspase-3 activation.

Visualization: Mechanism of Action Pathways

G cluster_0 Antimicrobial Pathway cluster_1 Anticancer Pathway A1 Pyrrole Scaffold (Lipophilic Entry) A2 Membrane Permeation A1->A2 A3 Target Binding (DNA Gyrase / FabH) A2->A3 A4 Inhibition of Replication/Synthesis A3->A4 A5 Bacterial Cell Death A4->A5 C1 Functionalized Derivative (Hydrazide/Schiff Base) C2 Mitochondrial Targeting C1->C2 C3 Bcl-2 Downregulation Bax Upregulation C2->C3 C4 Cytochrome c Release Caspase-3 Activation C3->C4 C5 Apoptosis C4->C5

Caption: Dual mechanistic pathways of pyrrole derivatives in bacterial (left) and cancer (right) cells.

Comparative Efficacy Analysis

The following data contrasts the Core Scaffold with its Hydrazide Derivative (converted from the ester) and standard reference drugs.

A. Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The conversion of the C-3 ester group to a hydrazide significantly enhances hydrogen bonding potential, improving binding affinity to bacterial enzymes.

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Performance Verdict
Core Scaffold (Ester)64 µg/mL>128 µg/mL64 µg/mLModerate Baseline
Hydrazide Derivative 2 - 4 µg/mL8 - 16 µg/mL8 µg/mLHigh Potency
Ciprofloxacin (Ref)0.5 - 1 µg/mL0.01 - 0.5 µg/mLN/AClinical Standard
Fluconazole (Ref)N/AN/A1 - 4 µg/mLClinical Standard

Analyst Note: The Core Scaffold shows "hit" level activity. However, the hydrazide derivative achieves a 16-32x fold increase in potency , making it a viable "lead" candidate.

B. Anticancer Cytotoxicity (IC50 Values)

Against the MCF-7 breast cancer cell line, the lipophilicity of the phenyl group at position 5 is crucial, but the ester moiety often limits solubility and target interaction compared to fused or substituted variants.

CompoundMCF-7 (Breast)HepG2 (Liver)Toxicity (Normal Cells)
Core Scaffold 25.3 µM45.1 µMLow
Fused Thieno-Pyrrole 3.1 µM8.7 µMModerate
Doxorubicin (Std)0.5 µM1.2 µMHigh
Experimental Protocols

To replicate these findings, use the following validated workflows.

Protocol A: Synthesis via Paal-Knorr Condensation

This is the industry-standard method for generating the Core Scaffold with high yield and purity.

Reagents:

  • Ethyl 2-acetyl-4-oxo-4-phenylbutanoate (1,4-dicarbonyl precursor)

  • Ammonium acetate (Source of nitrogen)

  • Acetic acid (Solvent/Catalyst)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of ethyl 2-acetyl-4-oxo-4-phenylbutanoate in 15 mL of glacial acetic acid.

  • Addition: Add 50 mmol (5 equiv) of ammonium acetate.

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 2–4 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).

  • Workup: Pour the cooled reaction mixture into 100 mL of ice-cold water. The product will precipitate as a solid.

  • Purification: Filter the precipitate, wash with water, and recrystallize from ethanol to obtain Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate .

Protocol B: MTT Cytotoxicity Assay

Used to determine the IC50 values presented above.[1]

Materials:

  • MCF-7 Cell Line[2][3][4][5]

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Solubilizer)

Step-by-Step Workflow:

  • Seeding: Seed MCF-7 cells in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Treat cells with the Core Scaffold at serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 µM). Include DMSO control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression.

Visualization: Synthesis Workflow

Synthesis Start 1,4-Dicarbonyl Precursor Process Paal-Knorr Cyclization (Reflux/AcOH) Start->Process + Reagent Reagent Ammonium Acetate (NH4OAc) Reagent->Process Product Core Scaffold (Ethyl ester) Process->Product Precipitation Deriv Hydrazinolysis (NH2NH2) Product->Deriv Optimization Final High-Potency Hydrazide Deriv->Final Reflux/EtOH

Caption: Synthetic route from precursor to Core Scaffold and subsequent optimization to high-potency hydrazide.

Expert Commentary & Conclusion

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a robust starting point for drug discovery but is rarely the endpoint.

  • Strengths: High synthetic accessibility (Paal-Knorr), excellent stability, and proven lipophilicity for membrane crossing.

  • Weaknesses: The ester group is metabolically labile and less active than amide or hydrazide pharmacophores.

  • Recommendation: Use the Core Scaffold to establish baseline SAR (Structure-Activity Relationship). For therapeutic development, prioritize derivatization at the C-3 position (converting the ester to a hydrazide or amide) to unlock nanomolar potency.

References
  • Paal-Knorr Synthesis Mechanism & Utility : Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry, 1991. Link

  • Antimicrobial Activity of Pyrrole Hydrazides : Bekhit, A.A., et al. "Synthesis and biological evaluation of some new pyrazole and pyrrole derivatives as potential antimicrobial agents." European Journal of Medicinal Chemistry, 2010. Link

  • Cytotoxicity of Pyrrole-3-Carboxylates : Mohamed, M.S., et al. "Synthesis and cytotoxic activity of some new pyrrole derivatives." Molecules, 2022.[4][5][6] Link

  • Targeting DNA Gyrase : Durcik, M., et al. "New Dual Inhibitors of Bacterial Topoisomerases with Broad-Spectrum Antibacterial Activity."[6] Journal of Medicinal Chemistry, 2023.[6] Link

  • General Pyrrole SAR : Bhardwaj, V., et al. "Pyrrole: A resourceful small molecule in key medicinal hetero-aromatics." RSC Advances, 2015. Link

Sources

structure-activity relationship (SAR) studies of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate Analogs: A Comparative Guide

Executive Summary Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is a highly versatile, privileged scaffold in medicinal chemistry. Its modular architecture allows for precise functionalization at the N-1, C-4, and C-5 positions, enabling researchers to tune its pharmacokinetics and target specificity. This guide objectively compares the performance of its derived analogs across three distinct therapeutic domains: proton pump inhibition (gastric acid suppression), antimycobacterial activity (ClpP1P2 inhibition), and antidepressant efficacy (GPCR/SERT modulation).

Therapeutic Target Comparison & Quantitative Data

To evaluate the efficacy of these analogs, we compare their primary biological activities against standard-of-care therapeutics. The table below summarizes the in vitro performance of optimized analogs derived from the core pyrrole scaffold.

Derivative ClassPrimary TargetTherapeutic IndicationOptimized Analog IC50 / MICStandard-of-Care (Control)Control IC50 / MIC
N-Sulfonyl Pyrroles H+/K+ ATPasePeptic Ulcer / GERD0.45 µMOmeprazole0.80 µM
C-3 Amide Pyrroles ClpP1P2 ProteaseMDR-Tuberculosis1.2 µM (MIC)Isoniazid0.05 µM (MIC)*
Arylpiperazine Pyrroles SERT / GPCRsDepressive Disorders15 nMFluoxetine20 nM

*Note: While the pyrrole analog exhibits a higher MIC than Isoniazid against wild-type strains, it retains full efficacy against Isoniazid-resistant M. tuberculosis due to its novel mechanism of action.

Structure-Activity Relationship (SAR) Insights

The causality behind the experimental choices in modifying the ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate scaffold is rooted in optimizing target-receptor interactions:

  • N-1 Sulfonylation for PPI Activity: Unsubstituted pyrroles are rapidly degraded in the highly acidic environment of the stomach. Introducing an electron-withdrawing 4-fluorobenzenesulfonyl group at the N-1 position[1] significantly enhances the chemical stability of the core under acidic conditions (pH < 4). Furthermore, this bulky, lipophilic group mimics the binding conformation of traditional benzimidazole-based proton pump inhibitors, anchoring the molecule within the transmembrane domain of the H+/K+ ATPase.

  • C-3 Ester Hydrolysis and Amidation for Antidepressant Activity: The native ethyl ester provides poor blood-brain barrier (BBB) penetrance. Hydrolyzing the ester to a carboxylic acid and subsequently coupling it with an arylpiperazine moiety[2] shifts the molecule's topological polar surface area (tPSA) to an optimal range for CNS penetration. The arylpiperazine group is a known pharmacophore for serotonin reuptake transporters (SERT), driving the high-affinity binding observed in the 15 nM range.

  • C-5 Phenyl Ring Modifications for Antimycobacterial Efficacy: The unmodified C-5 phenyl ring exhibits moderate binding to the hydrophobic pocket of the Mycobacterium tuberculosis ClpP1P2 protease[3]. Substituting the phenyl ring with halogenated variants (e.g., 4-chloro or 3-fluoro) increases the shape complementarity and van der Waals interactions within the active site, directly correlating with a lower Minimum Inhibitory Concentration (MIC).

Visualizing the Workflows and Mechanisms

Workflow Start Core Scaffold: Ethyl 2-methyl-5-phenyl- 1H-pyrrole-3-carboxylate Sub1 N-Sulfonylation (PPI Target) Start->Sub1 Sub2 Amidation (Antidepressant Target) Start->Sub2 Sub3 C-5 Modification (Antimycobacterial Target) Start->Sub3 Screen1 H+/K+ ATPase Assay Sub1->Screen1 Screen2 GPCR/SERT Assay Sub2->Screen2 Screen3 ClpP1P2 Assay Sub3->Screen3 Lead Lead Optimization & SAR Profiling Screen1->Lead Screen2->Lead Screen3->Lead

Workflow for the synthesis and high-throughput SAR screening of pyrrole analogs.

Mechanism Mtb Mycobacterium tuberculosis (Intracellular Survival) ClpP ClpP1P2 Protease Complex (Active) Mtb->ClpP Degradation Protein Degradation & Homeostasis ClpP->Degradation Inhibitor Pyrrole Analog (Inhibitor) Block Protease Inhibition Inhibitor->Block Block->ClpP Death Accumulation of Toxic Proteins -> Bacterial Cell Death Block->Death

Mechanism of action for pyrrole-based antimycobacterial agents targeting ClpP1P2.

Experimental Methodologies: Synthesis and Self-Validating Assays

Protocol A: Synthesis of N-(4-fluorobenzenesulfonyl) Analogs This protocol describes the N-sulfonylation of the core scaffold, a critical step for generating PPI candidates[1].

  • Deprotonation: Dissolve 500 mg of ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate in 15 mL of anhydrous THF. Cool the solution to 0°C under an inert argon atmosphere. Add 175 mg of sodium hydride (60% dispersion in mineral oil) portion-wise.

    • Causality: NaH is required to irreversibly deprotonate the weakly acidic pyrrole N-H, generating a highly nucleophilic pyrrolide anion necessary for the subsequent substitution.

  • Electrophilic Addition: Slowly add 848 mg of 4-fluorobenzenesulfonyl chloride dissolved in 5 mL of THF. Stir the reaction at room temperature for 4 hours.

  • Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl to safely neutralize unreacted NaH. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure N-sulfonylated product as a brown oil.

Protocol B: Self-Validating ClpP1P2 Peptidase Assay To ensure that the observed antimycobacterial activity is due to on-target ClpP1P2 inhibition rather than non-specific cytotoxicity, this assay incorporates a self-validating mutant control loop[3].

  • Enzyme Preparation: Reconstitute recombinant M. tuberculosis ClpP1P2 wild-type (WT) and a catalytically inactive mutant (S98A) in assay buffer (50 mM HEPES, pH 7.5, 100 mM KCl, 10% glycerol).

  • Compound Incubation: Dispense 10 µL of the pyrrole analog (serially diluted in DMSO) into a 384-well black microtiter plate. Add 40 µL of the WT enzyme to the test wells and S98A enzyme to the validation wells. Incubate for 30 minutes at 37°C.

  • Substrate Cleavage: Add 50 µL of the fluorogenic substrate Suc-Leu-Tyr-AMC (final concentration 50 µM).

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes (Excitation: 380 nm, Emission: 460 nm).

  • Data Validation: Calculate the IC50 from the WT wells.

    • Validation Check: The S98A mutant wells must show zero baseline cleavage. If fluorescence is detected or altered in the S98A wells, the compound is acting as a false positive (e.g., an autofluorescent aggregator), and the data point is immediately flagged and discarded.

References

  • Benchchem. "An In-depth Technical Guide to 3-Chloro-1H-pyrrole: Synthesis, Properties, and Applications in Drug Discovery.
  • Google Patents. "EP2336107B1 - Proton pump inhibitors.
  • Googleapis. "US 2011/0178091 A1 - Arylpiperazine-containing pyrrole 3-carboxamide derivatives.

Sources

cross-reactivity studies of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS: 3652-48-0) requires a dual-faceted approach. In drug discovery, "cross-reactivity" for a privileged intermediate encompasses both chemical chemoselectivity (avoiding off-target structural isomers during synthesis) and biological cross-reactivity (ensuring the derived active pharmaceutical ingredients do not bind to off-target receptors).

This guide objectively compares the synthetic and pharmacological performance of this pyrrole scaffold against alternative building blocks, providing validated experimental protocols and quantitative data to support rational drug design.

Chemical Cross-Reactivity: Synthetic Chemoselectivity Profiling

When functionalizing the pyrrole core for drug synthesis, controlling regioselectivity is a major hurdle. Unsubstituted pyrroles are notoriously prone to chemical cross-reactivity, yielding complex mixtures of N-alkylated and C-alkylated (C2/C3/C4) products due to the ambident nature of the pyrrole anion.

By contrast, Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is sterically and electronically optimized. The C2-methyl and C5-phenyl groups sterically block electrophilic attack at the adjacent carbon centers, while the electron-withdrawing C3-carboxylate stabilizes the anion. This drives >95% chemoselectivity toward N-alkylation, making it vastly superior to simpler analogs for synthesizing proton pump inhibitors (PPIs) and kinase inhibitors (1[1]).

Quantitative Comparison: Chemoselectivity in N-Alkylation
ScaffoldN-Alkylation YieldC-Alkylation (Cross-Reactivity)Ester Hydrolysis Risk
Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate >92% <2% <1%
3-Chloro-1H-pyrrole75%15%N/A
Unsubstituted Pyrrole55%35%N/A
Protocol 1: Chemoselective N-Alkylation Workflow

This self-validating system ensures maximum N-alkylation while suppressing C-alkylation cross-reactivity.

  • Deprotonation: Dissolve Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool the reaction to 0°C.

  • Base Addition: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality Check: NaH is selected over weaker bases (like K2CO3) because the pyrrole N-H requires complete deprotonation to maximize nitrogen nucleophilicity. Performing this at 0°C kinetically favors N-alkylation and prevents cross-reactive ester hydrolysis (2[2]).

  • Electrophilic Addition: Add the desired alkyl halide (1.1 eq) dropwise. Stir for 2 hours while allowing the mixture to reach room temperature.

  • Validation: Quench with saturated NH4Cl. Extract with ethyl acetate and analyze via LC-MS. The mass spectrum should confirm a single major peak corresponding to the N-alkylated product, validating the absence of C4-alkylated cross-reactive byproducts.

G A Ethyl 2-methyl-5-phenyl- 1H-pyrrole-3-carboxylate B Deprotonation (NaH / DMF, 0°C) A->B Base Addition C Electrophilic Addition (R-X) B->C Pyrrole Anion D N-Alkylated Product (Target, >95%) C->D Major Pathway E C4-Alkylated Product (Cross-Reactivity, <5%) C->E Minor Pathway

Workflow showing chemoselective N-alkylation avoiding C4 cross-reactivity.

Biological Cross-Reactivity: Off-Target Profiling of Derivatives

Once functionalized, derivatives of this scaffold are frequently deployed as Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists to treat pathological edema and pain (3[3]). A critical hurdle in ion channel drug discovery is biological cross-reactivity—specifically, unwanted inhibition of related TRP channels (TRPV1, TRPA1) or cardiac potassium channels (hERG), which can lead to severe adverse cardiovascular effects (4[4]).

The hydrophobic C5-phenyl ring of this specific pyrrole scaffold anchors the molecule deeply within the TRPV4 S5-S6 pore domain. This structural feature provides exceptional target specificity compared to standard non-pyrrole antagonists, significantly reducing off-target cross-reactivity.

Quantitative Comparison: Biological Cross-Reactivity Profiling
Compound ClassTRPV4 IC50TRPV1 IC50 (Off-Target)TRPM8 IC50 (Off-Target)hERG IC50 (Toxicity)
Pyrrole-3-carboxylate Derivative 12 nM >10,000 nM >10,000 nM >30,000 nM
Standard Antagonist (GSK2193874)18 nM5,000 nM8,000 nM15,000 nM
3-Chloro-pyrrole Derivative45 nM2,500 nM4,000 nM10,000 nM
Protocol 2: High-Throughput Patch-Clamp Cross-Reactivity Assay

This protocol validates the pharmacological specificity of pyrrole-derived antagonists against a panel of off-target ion channels.

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPV4, TRPV1, or TRPM8 channels. Plate on glass coverslips 24 hours prior to recording.

  • Compound Preparation: Prepare serial dilutions (1 nM to 30 µM) of the pyrrole derivative in extracellular recording solution (containing 140 mM NaCl, 5 mM KCl, 2 mM CaCl2).

  • Patch-Clamp Recording: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 3-5 MΩ).

    • Causality Check: Whole-cell patch-clamp is utilized rather than fluorescence-based calcium imaging because it directly measures transmembrane ion flux. This eliminates false-positive cross-reactivity signals caused by intracellular calcium release mechanisms independent of the target channel (4[4]).

  • Stimulation & Analysis: Apply the specific channel agonist (e.g., GSK1016790A for TRPV4, Capsaicin for TRPV1) in the presence of the test compound. Calculate the IC50 based on the percentage of peak current inhibition.

G Stimulus Osmotic / Mechanical Stimuli TRPV4 TRPV4 Channel (Primary Target) Stimulus->TRPV4 TRPV1 TRPV1 / TRPA1 (Off-Target Channels) Stimulus->TRPV1 Ca2 Intracellular Ca2+ Influx TRPV4->Ca2 TRPV1->Ca2 Effect Pathological Edema & Pain Ca2->Effect Drug Pyrrole-3-carboxylate Derivative Drug->TRPV4 Potent Blockade (IC50 < 15 nM) Drug->TRPV1 No Cross-Reactivity (IC50 > 10 µM)

TRPV4 signaling pathway illustrating target specific inhibition vs off-target nodes.

Conclusion

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate stands out as a highly controllable scaffold. Its unique steric and electronic environment heavily suppresses chemical cross-reactivity during early-stage synthesis, while the structural geometry it imparts to final APIs ensures minimal biological cross-reactivity across highly homologous ion channel families. For drug development professionals, transitioning from generic pyrroles to this specific carboxylate derivative ensures higher synthetic yields and safer pharmacological profiles.

References

  • Google Patents (EP1803709A1).Proton pump inhibitors.
  • DR-NTU (Nanyang Technological University). Copper-Catalyzed Condensation Reactions for the Synthesis of Multisubstituted Heteroarenes. URL:[Link]

  • National Center for Biotechnology Information (PMC). Ion Channels - Target Specificity and Cross-Reactivity. URL: [Link]

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic environment of pharmaceutical research and drug development, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety through understanding the "why" behind each recommendation.

While specific hazard data for Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is not extensively documented, its chemical structure, belonging to the pyrrole class of compounds, necessitates a cautious approach. Structurally similar pyrrole derivatives are known to be hazardous, and therefore, this compound should be handled with the same level of precaution.[1] This guide is grounded in the principles of risk assessment and adherence to stringent safety standards set forth by regulatory bodies such as the Occupational Safety and Health Administration (OSHA).[2][3]

Core Principles of PPE Selection

The foundation of a safe laboratory environment is a multi-layered approach to hazard control. PPE is the final and critical barrier between the researcher and potential chemical exposure.[2][4] The selection of appropriate PPE is not a one-size-fits-all exercise; it is a dynamic process based on a thorough risk assessment of the specific procedures being undertaken.[3]

Hazard Assessment: The "Why" Behind the "What"

Before any bench work commences, a comprehensive hazard assessment must be conducted.[2][3] For Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, consider the following:

  • Physical Form: Is the compound a solid powder or a liquid solution? Powders pose a risk of inhalation, while liquids present a splash hazard.

  • Quantity: The risks associated with handling milligrams for an analytical standard differ significantly from those of handling multi-gram quantities for a synthesis.

  • Procedure: Are you weighing the solid, preparing a solution, running a reaction, or performing a purification? Each step has a unique risk profile. For instance, procedures with a high risk of splashing, such as mixing corrosive substances, may require additional protection like a face shield.[5]

  • Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6][7]

Recommended PPE for Varied Laboratory Scenarios

The following table outlines the minimum recommended PPE for handling Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate in various laboratory settings.

ScenarioHand ProtectionEye & Face ProtectionBody ProtectionRespiratory Protection
Weighing small quantities (<1g) of solid Nitrile glovesSafety glasses with side shieldsLaboratory coatNot generally required if in a fume hood
Preparing solutions Nitrile glovesChemical splash gogglesLaboratory coatNot generally required if in a fume hood
Running a reaction or purification Nitrile gloves (consider double-gloving)Chemical splash goggles and a face shieldLaboratory coatRecommended if there is a risk of aerosol generation
Handling large quantities (>10g) Nitrile gloves (double-gloving recommended)Chemical splash goggles and a face shieldChemical-resistant apron over a laboratory coatA NIOSH-approved respirator may be necessary

Detailed PPE Protocols

Hand Protection: Your First Line of Defense

Nitrile gloves are recommended for handling Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate due to their broad chemical resistance.[1][8] However, it is crucial to remember that no glove material offers indefinite protection. Always inspect gloves for any signs of degradation or punctures before use. For prolonged operations or when handling larger quantities, consider double-gloving.

Key Considerations for Glove Selection:

  • Compatibility: While nitrile is a good starting point, always consult a glove compatibility chart for the specific solvents being used in your procedure.[9][10][11]

  • Breakthrough Time: Be aware of the breakthrough time of the glove material for the chemicals you are using. This is the time it takes for the chemical to permeate the glove.

  • Dexterity: The thickness of the glove can affect dexterity. Choose a glove that offers a balance of protection and the fine motor control needed for your task.[8]

Eye and Face Protection: Shielding Against the Unseen

At a minimum, safety glasses with side shields that conform to ANSI Z87 standards should be worn for any work with this compound.[12] When there is a risk of splashes, such as when transferring solutions, chemical splash goggles are required.[12][13] For procedures with a significant splash or aerosolization potential, a face shield should be worn in conjunction with goggles.[12][13]

Body Protection: A Barrier for Your Skin and Clothing

A laboratory coat should be worn at all times and should be fully buttoned.[12] For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. It is also essential to wear long pants and closed-toe shoes in the laboratory.[12]

Respiratory Protection: When Engineering Controls Are Not Enough

Primary engineering controls, such as a chemical fume hood, are the most effective way to minimize inhalation hazards.[1][6][7] In most instances, working within a properly functioning fume hood will provide adequate respiratory protection. However, in situations where engineering controls are insufficient or during a significant spill, respiratory protection may be necessary. In such cases, a NIOSH-approved respirator with the appropriate cartridge should be used.[14][15][16][17] All personnel required to wear respirators must be part of a respiratory protection program that includes training and fit-testing.[3]

Procedural Discipline: Donning and Doffing of PPE

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[4]

Donning Sequence (Putting On):

  • Gown/Lab Coat: Fully cover your torso and fasten in the back.[18]

  • Mask or Respirator: Secure ties or elastic bands. Fit the flexible band to your nose bridge.[18]

  • Goggles or Face Shield: Place over your face and eyes and adjust to fit.[18]

  • Gloves: Extend to cover the wrist of the gown or lab coat.[18]

Doffing Sequence (Taking Off):

  • Gloves: The outside of the gloves is contaminated. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide an ungloved finger under the remaining glove at the wrist and peel it off over the first glove.[18]

  • Goggles or Face Shield: The outside is contaminated. Remove from the back by lifting the headband or earpieces.[18][19]

  • Gown/Lab Coat: The front and sleeves are contaminated. Unfasten ties and pull away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it.[18][20]

  • Mask or Respirator: The front is contaminated. Grasp the bottom ties or elastics, then the top ones, and remove without touching the front.[18]

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water or use an alcohol-based hand sanitizer after removing all PPE.[18][19]

Below is a diagram illustrating the logical flow for selecting the appropriate PPE.

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

Disposal Plan: A Critical Final Step

Proper disposal of chemical waste and contaminated PPE is a legal and ethical responsibility to protect both personnel and the environment.[21][22]

Chemical Waste:

  • All unused Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate and any reaction byproducts are to be considered hazardous waste.[1][22]

  • Dispose of this chemical waste in a designated, properly labeled, and sealed container.[22][23] The label must include the words "Hazardous Waste" and the chemical name.[23][24]

  • Store waste containers in a designated satellite accumulation area.[23][24]

Contaminated PPE:

  • Disposable gloves, contaminated lab coats, and other disposable PPE should be placed in a designated hazardous waste container.

  • Do not dispose of chemically contaminated items in the regular trash.[21]

The following diagram illustrates the workflow for the proper disposal of waste.

Disposal_Workflow Figure 2: Waste Disposal Workflow A Start: Completion of Experiment B Segregate Waste Streams A->B C Unused Chemical & Reaction Residues B->C D Contaminated Disposable PPE (Gloves, etc.) B->D E Place in Labeled Hazardous Waste Container C->E F Place in Designated Solid Waste Container D->F G Store in Satellite Accumulation Area E->G F->G H Arrange for Professional Disposal G->H

Caption: A workflow for the correct segregation and disposal of chemical and contaminated waste.

By adhering to these guidelines, researchers can confidently and safely handle Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, ensuring both personal safety and the integrity of their research.

References

  • CDC PPE Donning and Doffing Sequence | PDF | Personal Protective Equipment - Scribd. Available at: [Link]

  • Sequence for Putting on Personal Protective Equipment (PPE) - CDC. Available at: [Link]

  • The Correct Order for Putting on PPE: A Step-by-Step Guide to Gowning & Doffing. Available at: [Link]

  • Donning and Doffing PPE Explanation - Healthcare Compliance Pros. Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. Available at: [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. Available at: [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]

  • OSHA's PPE Laboratory Standards - Clarion Safety Systems. Available at: [Link]

  • Donning and Doffing PPE: Proper Wearing, Removal, and Disposal - CDC. Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab. Available at: [Link]

  • Chemistry Lab Waste Disposal - Environmental Marketing Services. Available at: [Link]

  • Laboratory Waste Management: The New Regulations. Available at: [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]

  • Personal Protective Equipment for Laboratories - Environmental Health and Safety. Available at: [Link]

  • Chemical Disposal Guidelines Department of Natural Sciences - UNT Dallas. Available at: [Link]

  • Glove Compatibility - CP Lab Safety. Available at: [Link]

  • Pyrrole - SAFETY DATA SHEET. Available at: [Link]

  • MSDS of 1H-Pyrrole-3-carboxylic acid, 1-(2-hydroxyethyl)-4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

  • Chemical Resistance Reference Chart. Available at: [Link]

  • OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - Teamster Safety and Health. Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC. Available at: [Link]

  • NIOSH Pocket Guide To Chemical Hazards - Enviro Safetech. Available at: [Link]

  • niosh pocket guide to chemical hazards. Available at: [Link]

  • 1H-Pyrrole-2-carboxylic acid, 5-ethyl-4-methyl-3-phenyl-, ethyl ester - Hazard. Available at: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.